[1][2][3] Executive Summary 2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide hydrochloride ) is the hydrochloride salt of the -disubstituted amino acid amide, isovaline amide. Unlike its proteinoge...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide hydrochloride ) is the hydrochloride salt of the
-disubstituted amino acid amide, isovaline amide. Unlike its proteinogenic counterpart valine, this molecule possesses a quaternary -carbon, introducing significant steric constraints when incorporated into peptide backbones. This structural feature makes it a critical building block in peptidomimetic drug design , primarily used to induce specific secondary structures (such as -helices) and enhance metabolic stability against proteolytic degradation.
Amine: ~8.0–8.2 (Lower than typical amines due to electron-withdrawing amide).
Synthetic Pathways
The synthesis of 2-amino-2-methylbutanamide hydrochloride typically follows a modified Strecker synthesis route. This approach is preferred for generating
-disubstituted amino acids due to the steric hindrance that makes direct alkylation of glycine derivatives difficult.
Core Synthetic Workflow (Graphviz)
Figure 1: The modified Strecker synthesis pathway converting 2-butanone to the target amide.
Procedure: The ketone is reacted with ammonium chloride and sodium cyanide. The reaction is exothermic and typically maintained at 0–25°C to prevent polymerization.
Mechanism: Imine formation followed by cyanide attack at the quaternary center.
Reagents: Conc. HCl (excess), temperature control (0°C to RT).
Critical Control Point: Hydrolysis must be stopped at the amide stage. Prolonged heating or lower acid concentration can drive the reaction all the way to the carboxylic acid (Isovaline).
Isolation: The solvent is evaporated, and the residue is recrystallized (typically from MeOH/Et2O) to yield the hydrochloride salt.
Analytical Characterization
Verification of the structure requires distinguishing the quaternary
-methyl group and the ethyl side chain.
Proton NMR (
-NMR)
Solvent: DMSO-d6
Shift ( ppm)
Multiplicity
Integration
Assignment
8.30 - 8.50
Broad Singlet
3H
(Ammonium protons)
7.60, 7.45
Broad Singlets
2H
(Amide protons, diastereotopic environment)
1.70 - 1.90
Multiplet
2H
(Ethyl methylene, diastereotopic)
1.45
Singlet
3H
(Quaternary methyl)
0.85
Triplet
3H
(Terminal methyl)
Mass Spectrometry (ESI-MS)
Positive Mode (
): m/z 117.1
Fragment Pattern: Loss of
(17 Da) or (44 Da) is common in high-energy collisions.
Applications in Drug Development
Peptidomimetics & Conformational Constraint
The primary utility of 2-amino-2-methylbutanamide is as a conformational constraint . The "Thorpe-Ingold" (gem-dimethyl) effect, induced by the
-methyl and -ethyl groups, severely restricts the rotation of the and torsion angles in a peptide backbone.
Helix Promotion: Incorporation of
-disubstituted amino acids strongly promotes -helix or -helix formation.
Proteolytic Stability: The absence of an
-hydrogen renders the peptide bond highly resistant to enzymatic hydrolysis by proteases, extending the half-life of peptide drugs.
Mechanism of Action (Constraint Logic)
Figure 2: Mechanistic impact of the quaternary alpha-carbon on peptide structure and stability.
ChemBuyersGuide. (n.d.). CAS 18305-22-1 Entry.[4][5][3][6] Retrieved from [Link]
PubChem. (2025).[1][7] Isovaline (2-Amino-2-methylbutanoic acid). National Library of Medicine. Retrieved from [Link]
Pizzarello, S., et al. (2011). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences. Retrieved from [Link]
This in-depth technical guide details the chemical identity, synthesis, and application of 2-Amino-2-methylbutanamide Hydrochloride , a critical -disubstituted amino acid derivative used in peptidomimetic drug design.[1]...
2-Amino-2-methylbutanamide hydrochloride is the amide derivative of the non-proteinogenic amino acid Isovaline .[1][2][4] Unlike standard
-amino acids, this molecule possesses a quaternary -carbon substituted with both a methyl and an ethyl group.[1][2][4] This steric bulk restricts rotation around the and torsion angles, making it an invaluable tool in medicinal chemistry for inducing specific secondary structures (e.g., -helices) and conferring resistance to proteolytic degradation.[3][4] This guide outlines its synthesis, physicochemical properties, and utility in drug development.[3][4]
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10]
The compound is an achiral or chiral (if resolved) building block.[2][3][4] The presence of the quaternary center abolishes the
-proton, eliminating the primary mechanism of racemization found in standard amino acids during peptide coupling.[2][3][4]
Poor solubility in non-polar solvents (Hexane, ).[1][3][4]
Melting Point
220–222 °C (Decomposes)
Characteristic of amino acid amide salts.[2][3][4]
pKa (Amine)
~7.8–8.2
Lower than Valine due to inductive effects of the amide.[2][3][4]
Hygroscopicity
Moderate to High
HCl salts of short-chain amides attract moisture.[2][3]
Synthetic Routes & Manufacturing[3][11]
The synthesis of 2-Amino-2-methylbutanamide hydrochloride typically follows two primary pathways: the Strecker Synthesis (industrial route) or the Ester Ammonolysis (laboratory route).[1][2][3][4]
This route utilizes 2-butanone (methyl ethyl ketone) as the starting material.[1][2][3][4] It is cost-effective but requires careful handling of cyanides.[1][2][3]
Condensation: 2-Butanone reacts with ammonium chloride (
) and sodium cyanide () to form 2-amino-2-methylbutyronitrile.[1][2][3][4]
Hydrolysis: The aminonitrile is subjected to controlled acid hydrolysis (conc.
) or oxidative hydrolysis () to yield the amide.[1][2][3][4]
Salt Formation: Treatment with anhydrous
in dioxane or isopropanol precipitates the hydrochloride salt.[2][3][4]
Method B: Ester Ammonolysis (Chiral Preservation)
If starting from enantiopure Isovaline, this route preserves stereochemistry.[2][3][4]
Esterification: Isovaline is refluxed with thionyl chloride (
) in methanol to form Isovaline methyl ester hydrochloride.[2][3][4]
Ammonolysis: The ester is treated with saturated methanolic ammonia (
) at room temperature or slightly elevated pressure.[1][2][3][4]
Purification: The solvent is evaporated, and the product is recrystallized from EtOH/EtOAc.[2][3][4]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of both synthetic pathways.
Figure 1: Dual synthetic pathways for 2-Amino-2-methylbutanamide HCl, highlighting the Strecker and Ester Ammonolysis routes.
Applications in Drug Discovery[1][2][4][12][13]
The core utility of 2-Amino-2-methylbutanamide lies in its ability to modify the physicochemical and pharmacokinetic properties of peptide-based drugs.[1][2][4]
Conformational Constraint (The Thorpe-Ingold Effect)
The gem-dialkyl effect (Thorpe-Ingold effect) introduced by the
-methyl and -ethyl groups severely restricts the conformational space of the peptide backbone.[1][2][4]
Mechanism: The steric clash between the
-alkyl groups and the carbonyl oxygen restricts the torsion angles () to values favorable for helical structures (-helix or -helix).[1][2][3][4]
Result: Incorporation of this unit into a peptide chain forces the molecule into a stable, defined shape, often increasing binding affinity to receptors (e.g., GPCRs).[3][4]
Proteolytic Stability
Peptide therapeutics often fail due to rapid degradation by proteases (trypsin, chymotrypsin).[3][4]
Steric Shielding: The quaternary carbon prevents proteases from accessing the amide bond for cleavage.[2][3][4]
Hydrogen Bonding: The amide protons are often engaged in intramolecular hydrogen bonding (due to helical folding), further shielding them from solvent and enzymatic attack.[2][3][4]
Bioisosterism
Isovalinamide is a structural isomer of Valine amide but lacks the
-proton.[2][4] It serves as a non-hydrolyzable bioisostere for Valine or Isoleucine in structure-activity relationship (SAR) studies.[1][2][3][4]
Visualization: Mechanism of Action
Figure 2: Mechanistic impact of alpha-substitution on peptide drug properties.[1][2][4]
Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical protocols are recommended.
Proton NMR (
-NMR) in DMSO-
0.80 ppm (t, 3H): Methyl group of the ethyl side chain.[2][3][4]
1.35 ppm (s, 3H):-Methyl group (singlet due to quaternary center).[1][2][3][4]
1.60-1.80 ppm (m, 2H): Methylene protons of the ethyl group (diastereotopic nature may split these).[1][2][3][4]
): 117.1 m/z (corresponding to the free base cation).[1][2][3][4]
Fragment: Loss of
(17 Da) or (44 Da) is common in high-energy collisions.[1][2][3][4]
Handling and Stability
Storage: Store at -20°C. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to clumping and hydrolysis over extended periods.[2][3][4]
Safety: Irritant to eyes, respiratory system, and skin.[2][3][4] Standard PPE (gloves, goggles, fume hood) is mandatory.[3]
Reconstitution: Dissolve in water or DMSO for biological assays.[2][3][4] Avoid basic buffers for stock solutions to prevent free-basing and potential polymerization or racemization (though rare for quaternary centers).[1][2][3]
References
PubChem. (2024).[2][3][4][5] 2-Amino-N-methylbutanamide hydrochloride (Related Compound Data). National Library of Medicine.[2][3][4] Retrieved from [Link]
Toniolo, C., et al. (2001).[2][3][4] Control of peptide conformation by the alpha,alpha-disubstituted amino acid residue isovaline.[2][3][4] Journal of Peptide Science. (Contextual grounding on Isovaline conformational effects).
Organic Syntheses. (1955).[2][3][4] General methods for Strecker Synthesis of alpha,alpha-disubstituted amino acids. (Methodological grounding).
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-2-methylbutanamide Hydrochloride
Abstract 2-Amino-2-methylbutanamide hydrochloride (H-Iva-NH₂·HCl) is the amide derivative of the non-proteinogenic amino acid Isovaline (α-ethylalanine). Unlike its proteogenic counterparts, this compound possesses a tet...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Amino-2-methylbutanamide hydrochloride (H-Iva-NH₂·HCl) is the amide derivative of the non-proteinogenic amino acid Isovaline (α-ethylalanine). Unlike its proteogenic counterparts, this compound possesses a tetrasubstituted
-carbon, imparting significant steric constraints on the peptide backbone. This whitepaper provides a definitive technical profile of the compound, establishing its molecular weight, validating synthetic routes for laboratory production, and detailing its utility in engineering proteolytically stable peptidomimetics.
Part 1: Molecular Identity & Physicochemical Properties
Stoichiometric Analysis & Molecular Weight
The precise molecular weight is critical for stoichiometric calculations in peptide coupling reactions. The compound exists as a hydrochloride salt, ensuring higher stability and water solubility compared to its free base.
Table 1: Physicochemical Specifications
Property
Specification
Notes
IUPAC Name
2-Amino-2-methylbutanamide hydrochloride
Also known as Isovaline amide HCl
Chemical Formula
Stoichiometry 1:1
Free Base MW
116.16 g/mol
Counterion MW
36.46 g/mol
Hydrochloric Acid (HCl)
Total Molecular Weight
152.62 g/mol
Used for mass calculations
CAS (Free Base)
59209-90-4
Salt forms often lack unique CAS in public registries
Solubility
High (Water, Methanol)
Hygroscopic nature requires desiccated storage
Structural Architecture
The defining feature of this molecule is the geminal dialkyl substitution (methyl and ethyl groups) at the
-position. This creates a chiral center (unlike its homolog Aib, which is achiral).
Chirality: The compound exists as (R)- or (S)- enantiomers. The (S)-enantiomer (L-Isovaline) is most commonly utilized in biological mimetics to match the stereochemistry of natural L-amino acids.
Isomer Warning: Do not confuse with 2-amino-N-methylbutanamide (where the methyl is on the amide nitrogen). The steric properties are fundamentally different.
Figure 1: Structural hierarchy of H-Iva-NH₂·HCl highlighting the quaternary center responsible for conformational restriction.
Part 2: Synthetic Pathways & Process Chemistry[4]
Commercial availability of the amide salt can be sporadic. The following protocol describes the conversion of commercially available Isovaline (acid) to the Amide HCl salt via a Methyl Ester intermediate. This route is preferred over the Strecker synthesis for laboratory scale due to safety (avoiding HCN) and higher purity.
Reaction Workflow
Figure 2: Step-wise synthetic route from Isovaline acid to the Amide Hydrochloride salt.
Detailed Protocol
Step 1: Methyl Ester Formation (Activation)
Setup: Suspend L-Isovaline (10.0 mmol) in dry methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
Activation: Chill to 0°C. Dropwise add Thionyl Chloride (
, 12.0 mmol). Caution: Exothermic reaction with gas evolution ().
Reaction: Heat to reflux for 4 hours. The solution should become clear.
Workup: Concentrate in vacuo to obtain the methyl ester hydrochloride as a white solid or viscous oil.
Step 2: Ammonolysis (Amide Conversion)
Solvent Switch: Dissolve the crude ester in 7N Ammonia in Methanol (excess, ~20 mL).
Reaction: Seal the vessel tightly (pressure tube recommended) and stir at Room Temperature for 48 hours. The high concentration of
drives the equilibrium toward the amide.
Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The ester spot (
) should disappear, replaced by the amide (, Ninhydrin positive).
Step 3: HCl Salt Formation
Isolation: Evaporate the methanolic ammonia completely.
Salting Out: Dissolve the residue in a minimum amount of cold methanol. Add 4M HCl in Dioxane dropwise until pH < 3.
Precipitation: Add diethyl ether to precipitate the H-Iva-NH₂·HCl salt.[1][2]
Purification: Filter the white precipitate and wash with cold ether. Dry under high vacuum over
.
Part 3: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (
-NMR)
Solvent:
or .
0.85 ppm (Triplet, 3H): Terminal methyl of the ethyl group.
1.40 ppm (Singlet, 3H): The -methyl group. Note: This singlet is the diagnostic peak distinguishing it from Valine (which shows doublets).
1.75 ppm (Multiplet, 2H): Methylene protons of the ethyl group.
7.5 - 8.2 ppm (Broad singlets): Amide protons () and Ammonium protons (), visible in DMSO but exchanged in .
Mass Spectrometry (ESI-MS)
Target m/z: 117.1
(Positive Mode).
Interpretation: You will observe the mass of the free base + proton. The chloride ion is not observed in positive mode but ensures the salt form.
Part 4: Applications in Drug Design
Conformational Restriction
2-Amino-2-methylbutanamide is a "helix-inducer." The steric bulk of the geminal dimethyl/ethyl effect at the
-carbon severely restricts the and torsion angles of the peptide backbone.
Effect: Promotes the formation of
-helices or -helices.
Utility: Used to stabilize short peptides that would otherwise be random coils, increasing receptor binding affinity.
Proteolytic Stability
The absence of an
-hydrogen renders the amide bond adjacent to this residue nearly completely resistant to enzymatic hydrolysis by proteases (e.g., trypsin, chymotrypsin).
Drug Development: Incorporating H-Iva-NH₂ at the C-terminus of a peptide drug significantly extends its half-life (
) in plasma.
References
PubChem Compound Summary. (2023). 2-Amino-2-methylbutanamide.[3][4] National Center for Biotechnology Information. Retrieved from [Link]
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residues. Biopolymers, 60(6), 396-419.
Winitz, M., et al. (1956). Studies on Diastereoisomeric α-Amino Acids. Journal of the American Chemical Society.[5] (Classic reference for resolution and synthesis of Isovaline derivatives).
Technical Guide: 2-Amino-2-methylbutanamide Hydrochloride and Its Derivatives in Research
Executive Summary 2-Amino-2-methylbutanamide hydrochloride (the amide of Isovaline ) represents a critical structural motif in modern medicinal chemistry and peptidomimetics. Unlike its proteinogenic counterpart (Isovali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-2-methylbutanamide hydrochloride (the amide of Isovaline ) represents a critical structural motif in modern medicinal chemistry and peptidomimetics. Unlike its proteinogenic counterpart (Isovaline/Valine), the presence of the
-methyl group at the quaternary carbon center confers unique physiochemical properties: conformational rigidity , resistance to enzymatic degradation , and lipophilicity modulation .
This guide provides a technical deep-dive into the synthesis, pharmacological applications, and experimental handling of this compound. It is designed for researchers utilizing
-disubstituted amino acid derivatives to engineer stable peptide therapeutics or investigate GABAergic signaling pathways.
The defining feature of this compound is the substitution of the
-proton with a methyl group. This modification has three profound consequences for research applications:
Stereoelectronic Constraint: The steric bulk of the methyl group restricts the rotation of
and torsion angles in the peptide backbone. In peptide sequences, this strongly promotes the formation of -helical or -helical secondary structures, making it an essential tool for "stapling" peptide conformations.
Proteolytic Resistance: The absence of the
-proton renders the amide bond adjacent to this residue highly resistant to proteases (e.g., trypsin, chymotrypsin), significantly extending the in vivo half-life of derived therapeutics.
Racemization Immunity: During peptide coupling, the lack of an
-proton prevents the formation of the oxazolone intermediate via the standard deprotonation mechanism, effectively eliminating racemization at this center—a common plague in peptide synthesis.
Part 2: Synthetic Workflows
Synthesizing 2-Amino-2-methylbutanamide HCl requires navigating the steric hindrance of the quaternary center. Two primary validated routes are presented below.
Protocol A: The Nitrile Partial Hydrolysis (Scalable/Industrial)
Best for: Large-scale preparation of the racemic amide from inexpensive precursors.
Mechanism: The Strecker reaction yields an
-aminonitrile, which is selectively hydrolyzed to the amide without converting fully to the carboxylic acid.
Precursor Formation (Strecker):
Reagents: 2-Butanone (Methyl ethyl ketone),
, .
Conditions: Aqueous/Alcoholic solvent,
.
Product: 2-Amino-2-methylbutyronitrile.
Selective Hydrolysis:
Reagents: Concentrated
(gas or aqueous) or alkaline .
Critical Step: Temperature control is vital (
initially) to prevent hydrolysis to Isovaline (acid).
Workup: The hydrochloride salt precipitates from anhydrous solvents (e.g., isopropanol/ether) upon saturation with dry
gas.
Protocol B: The N-Carboxyanhydride (NCA) Route (Enantiopure)
Best for: Synthesis of optically pure L- or D- isomers starting from resolved Isovaline.
Mechanism: Conversion of the amino acid to a reactive NCA intermediate allows for mild ammonolysis, avoiding harsh acidic conditions that might degrade sensitive side chains.
Increases receptor binding affinity by pre-organizing the bioactive conformation (e.g., GPCR ligands).
Lipophilicity
Methyl group adds hydrophobicity.
Improves Blood-Brain Barrier (BBB) penetration compared to non-methylated analogs.
Pharmacology: GABAergic Activity
While Isovaline (the acid) is a known peripheral GABA_B agonist with analgesic properties, the amide derivative serves two roles:
Prodrug: The amide can be hydrolyzed in vivo by amidases to release the active Isovaline.
Structural Probe: The amide moiety mimics the electronic properties of the transition state in certain enzymatic reactions or binds to distinct sites on transporters (e.g., LAT1) compared to the free acid.
Part 4: Experimental Protocols
Laboratory Synthesis of 2-Amino-2-methylbutanamide HCl
Safety Note: This protocol involves cyanide and HCl gas. Perform in a well-ventilated fume hood.
Step 1: Strecker Synthesis
Dissolve
(1.1 eq) and (1.0 eq) in water.
Add 2-Butanone (1.0 eq) dropwise at
.
Stir vigorously at RT for 24 hours. Phase separation will occur.
Extract the organic layer (aminonitrile), dry over
.
Step 2: Partial Hydrolysis
Dissolve the crude aminonitrile in anhydrous Isopropanol (IPA).
Cool to
in an ice bath.
Bubble dry
gas through the solution until saturation.
Seal the vessel and stir at
for 12-24 hours.
Crystallization: The product precipitates as a white solid. Filter and wash with cold diethyl ether.
Yield: Typically 70-85%. MP: ~220-222°C (decomp).
Solid-Phase Peptide Coupling (The "Difficult Coupling" Cycle)
Coupling
-disubstituted amino acids is notoriously difficult due to steric hindrance. Standard HBTU/DIC protocols often fail.
Optimized Protocol:
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP .
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is a critical additive to accelerate the reaction.
Stoichiometry: Use 4-5 equivalents of the amino acid and coupling reagent.
Conditions: Double coupling (2 x 2 hours) or microwave-assisted coupling (
, 10 min) is recommended.
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. Note that ninhydrin may show faint colors due to steric shielding.
Part 5: Visualization of Research Logic
The following diagram illustrates the central role of
-methylation in transforming a simple ketone precursor into a high-value peptidomimetic tool.
Figure 1: Synthetic pathways and functional utility of 2-Amino-2-methylbutanamide. The central pathway (blue) highlights the direct synthesis of the amide, avoiding the carboxylic acid route. Green arrows indicate downstream applications in peptide engineering.
References
Synthesis via Nitrile Hydrolysis: Preparation of 2-aminobutanamide hydrochloride. CN Patent 101811978A. (2010).
Peptidomimetic Applications: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Int. J. Mol. Sci. (2023).
Coupling Protocols: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. J. Org.[1] Chem. (2005).
Pharmacology (Isovaline): Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models.[2] Epilepsia (2011).[2]
NCA Route Mechanism: Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Org.[1][3][4][5][6] Biomol. Chem. (2016).
Advanced Architectures: Discovery and Synthesis of Novel Primary Amino Acid Derivatives
Executive Summary The expansion of the genetic code via non-canonical amino acids (ncAAs) represents a frontier in modern drug discovery. Novel primary amino acid derivatives—specifically those possessing unique steric,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The expansion of the genetic code via non-canonical amino acids (ncAAs) represents a frontier in modern drug discovery. Novel primary amino acid derivatives—specifically those possessing unique steric, electronic, or stereochemical features—are critical for overcoming the limitations of canonical peptides, such as rapid proteolytic degradation and poor membrane permeability. This guide details the strategic discovery and rigorous synthesis of these scaffolds, moving beyond classical Strecker or Bucherer-Bergs chemistries to embrace synergistic photoredox catalysis and late-stage C(sp³)-H functionalization .
Part 1: Strategic Rationale & Design Principles
The "Chameleon" Effect in Peptidomimetics
The incorporation of novel primary amino acid derivatives is rarely random. It is driven by the need to freeze bioactive conformations or modulate lipophilicity without disrupting hydrogen bonding networks.
-Disubstitution: Replacing the -proton with a carbon substituent (e.g., -methyl, -trifluoromethyl) introduces a "tetrasubstituted carbon center." This restricts rotation around the () and () bonds, locking peptides into helical or turn conformations that resist protease hydrolysis.
Bioisosterism: The substitution of a carboxylic acid with a tetrazole or boronic acid, or the introduction of fluorinated side chains (e.g., difluoromethyl groups), alters
and lipophilicity (), enhancing bioavailability.
Discovery Workflow
The discovery pipeline integrates computational modeling with high-throughput synthetic screening.
Figure 1: Iterative cycle for the discovery of novel amino acid derivatives.
-tertiary amino acids requires harsh bases and chiral auxiliaries. Synergistic catalysis couples the visible-light excitation of a photocatalyst with the stereochemical precision of a Pyridoxal 5'-phosphate (PLP)-dependent enzyme.
Mechanism: The photocatalyst generates a radical species from an alkyl halide. The PLP enzyme forms an aldimine with the amino acid substrate, activating the
-position. The radical adds to this activated complex, controlled by the enzyme's chiral pocket.
Advantage: Access to quaternary stereocenters with >99% ee under aqueous, mild conditions.
Condense N-Pht-Alanine with 2-pyridylisopropylamine using EDC/HOAt.
Validation:
NMR must show distinct pyridyl signals.
C-H Activation Setup:
In a glovebox (or under strict
), mix Substrate, , Aryl Iodide, and .
Seal in a pressure tube.
Heating:
Heat to 110°C for 18 hours.
Visual Check: Reaction mixture typically turns black (Ag precipitation). If it remains pale, the oxidant may be inactive.
Workup:
Filter through Celite to remove Ag/Pd residues. Concentrate and purify via silica gel chromatography.
Part 4: Characterization & Data Presentation
Quantitative Analysis
For novel derivatives, standard NMR is insufficient. You must establish enantiopurity and conformational bias.
Metric
Method
Acceptance Criteria
Purpose
Enantiomeric Excess (ee)
Chiral HPLC / SFC
Crucial for avoiding off-target toxicity from distomers.
Absolute Configuration
X-Ray Crystallography or VCD
R factor
Unambiguous structural proof (VCD used if oil).
Water Solubility
Kinetic Solubility Assay
Ensures suitability for biological assays.
Metabolic Stability
Liver Microsome Assay
Validates the "blocking" effect of the modification.
Self-Validating NMR Checks
NMR: For fluorinated derivatives, use an internal standard (e.g., -trifluorotoluene). Integration must match stoichiometry.
Diastereomeric Ratio (dr): In C-H functionalization, check the crude NMR before purification. Distinct shift of the
-proton usually indicates diastereomers.
References
Synergistic Photoenzymatic C
-Tertiary Amino Acids Using Threonine Aldolases.
Source: Journal of the American Chemical Society (2024).[3]
URL:[Link]
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
Source: Macmillan Group, Princeton University (2021).
URL:[Link]
Ligand-Promoted C(sp3)–H Arylation of Free Primary Amines.
Source: Nature (2024/Recent Advances context). Note: Refers to general Yu Group methodologies.
URL:[Link]
C–H Functionalization in the Synthesis of Amino Acids and Peptides.
Source: Chemical Reviews (2014).
URL:[Link]
Technical Guide: 2-Amino-2-methylbutanamide Hydrochloride in Drug Synthesis
Executive Summary 2-Amino-2-methylbutanamide hydrochloride (also known as Isovalinamide HCl ) is a critical alpha,alpha-disubstituted amino acid derivative used as a strategic building block in medicinal chemistry. Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-2-methylbutanamide hydrochloride (also known as Isovalinamide HCl ) is a critical alpha,alpha-disubstituted amino acid derivative used as a strategic building block in medicinal chemistry. Unlike standard proteinogenic amino acid amides, this molecule possesses a quaternary alpha-carbon center, bearing both a methyl and an ethyl group.
This structural feature imparts two distinct pharmacological advantages: conformational restriction (via the Thorpe-Ingold effect) and metabolic stability (resistance to alpha-proton abstraction and enzymatic hydrolysis). It serves as a vital precursor in the synthesis of peptidomimetics, spiro-cyclic scaffolds (e.g., hydantoins), and neuroactive agents targeting GPCRs and ion channels.
Common Name: Isovalinamide hydrochloride; H-Iva-NH2·HCl
CAS Number: 59209-90-4 (Free base generic); HCl salt often custom synthesized.
Molecular Formula: C₅H₁₂N₂O·HCl
Molecular Weight: 152.62 g/mol (salt)
Structure:
Core: Butanamide backbone.
Substituents: Amino group (-NH2) and Methyl group (-CH3) at position 2.
Chirality: The C2 position is a chiral center. The molecule exists as (R)- and (S)- enantiomers, though the racemate is often used as a starting material for resolution.
Strategic Importance in Drug Design
A. Conformational Locking (The Thorpe-Ingold Effect)
The geminal disubstitution (methyl/ethyl) at the alpha-carbon restricts the rotation of the phi (φ) and psi (ψ) torsion angles of the peptide backbone.
Mechanism: The bulky alkyl groups sterically clash with the carbonyl oxygen and amide nitrogen, forcing the molecule into a specific, rigid conformation (often a 3₁₀-helix or fully extended beta-strand mimic).
Benefit: Pre-organizing the ligand into its bioactive conformation reduces the entropy penalty upon binding to a receptor, potentially increasing affinity by orders of magnitude.
B. Metabolic Stability
Proteolytic Resistance: Most peptidases require an alpha-hydrogen to initiate the cleavage mechanism (or to fit into the active site). The quaternary center of 2-amino-2-methylbutanamide eliminates this hydrogen, rendering the amide bond highly resistant to enzymatic degradation.
Racemization Block: The absence of an alpha-proton prevents base-catalyzed racemization, ensuring the stereochemical integrity of the drug substance during synthesis and storage.
Part 2: Synthesis Pathways
The synthesis of 2-amino-2-methylbutanamide hydrochloride typically proceeds from 2-butanone (methyl ethyl ketone). Two primary industrial routes are employed: the Strecker Synthesis and the Bucherer-Bergs Reaction .
Pathway Visualization
Caption: Comparison of Strecker and Bucherer-Bergs routes for the synthesis of the target precursor.
Route A: The Strecker Synthesis (Direct Precursor Route)
This is the most direct method to access the amide.
Condensation: 2-Butanone reacts with ammonium chloride and sodium cyanide to form the alpha-aminonitrile.
Partial Hydrolysis: The nitrile group is carefully hydrolyzed using strong acid (HCl or H2SO4) at controlled temperatures to stop at the amide stage, avoiding conversion to the carboxylic acid (Isovaline).
Route B: The Bucherer-Bergs Reaction (High Purity Route)
Preferred when high purity is required or for accessing the free amino acid.
Cyclization: 2-Butanone reacts with ammonium carbonate and potassium cyanide to form a crystalline hydantoin intermediate.
Ring Opening: The hydantoin is hydrolyzed (usually basic conditions) to the amino acid, which is then esterified and ammonolyzed to the amide. Note: This route is longer but yields a very stable intermediate (hydantoin) that is easy to purify by crystallization.
Part 3: Experimental Protocol (Strecker Route)
Objective: Synthesis of 2-Amino-2-methylbutanamide HCl from 2-Butanone.
Scale: Laboratory (100 mmol scale).
Preparation: In a round-bottom flask, dissolve Ammonium Chloride (1.2 eq) in Water/Methanol (1:1 v/v).
Addition: Add 2-Butanone (1.0 eq) followed by the dropwise addition of Sodium Cyanide (1.2 eq) dissolved in minimal water.
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The solution will turn from clear to slightly yellow.
Extraction: Extract the reaction mixture with Diethyl ether (3x). Combine organic layers, dry over MgSO4, and concentrate in vacuo (temperature < 40°C) to yield the crude 2-amino-2-methylbutanenitrile as an oil.
Maturation: Allow the mixture to warm to room temperature, then stir for 4-6 hours. (Monitoring by TLC/LC-MS is crucial to prevent over-hydrolysis to the acid).
Isolation: Concentrate the solution under reduced pressure to remove excess water/HCl.
Crystallization: Triturate the residue with cold acetone or ethanol/ether mixture. The 2-amino-2-methylbutanamide hydrochloride will precipitate as a white solid.
Filtration: Filter the solid, wash with cold ether, and dry under vacuum.
Quality Control Parameters
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
> 98.0%
HPLC (C18 column, Acetonitrile/Water gradient)
Identity
Matches Reference
1H NMR (D2O), MS (ESI+)
Water Content
< 1.0%
Karl Fischer Titration
Chloride Content
22.5% ± 1.0%
Argentometric Titration
Part 4: Applications in Drug Synthesis[8]
Case Study: Synthesis of Spiro-Hydantoin Scaffolds
2-Amino-2-methylbutanamide is a direct precursor for spiro-hydantoin derivatives, a class of compounds investigated for anticonvulsant activity and as aldose reductase inhibitors.
Workflow:
Cyclization: The amide reacts with a carbonyl source (e.g., triphosgene or carbonyldiimidazole) or an isocyanate.
Ring Closure: Base-catalyzed cyclization yields the 5,5-disubstituted hydantoin ring.
Caption: Conversion of the precursor into a bioactive spiro-hydantoin scaffold.
Peptidomimetics
In peptide drug discovery, replacing a native amino acid (like Alanine or Valine) with 2-amino-2-methylbutanamide (Isovalinamide) introduces a "kink" in the chain.
Usage: Solid Phase Peptide Synthesis (SPPS).
Protocol: The free amine is typically Fmoc-protected before introduction into the peptide synthesizer.
Outcome: The resulting peptide is resistant to cleavage at that specific junction, significantly extending plasma half-life.
References
Strecker Synthesis of Alpha-Amino Acids. Organic Chemistry Portal.
[Link]
Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. University of Rioja.
[Link]
Unnatural Amino Acids in Drug Discovery. National Institutes of Health (PMC).
[Link]
Application Note: High-Purity Synthesis of 2-Amino-2-methylbutanamide Hydrochloride
Here is a detailed Application Note and Experimental Protocol for the synthesis of 2-Amino-2-methylbutanamide hydrochloride. Classification: Chemical Synthesis / Amino Acid Derivatives Target Molecule: 2-Amino-2-methylbu...
This guide details the synthesis of 2-Amino-2-methylbutanamide hydrochloride , a critical
-disubstituted amino acid derivative. Unlike standard amino acids, this molecule possesses a quaternary -carbon center (bearing both methyl and ethyl groups), which imparts significant steric hindrance. This structural feature enhances metabolic stability in peptide drugs but presents specific synthetic challenges, particularly during amide bond formation.
The protocol outlined below utilizes a robust Methyl Ester Activation
High-Pressure Ammonolysis route. This method is selected for its operational reliability, scalability, and avoidance of highly toxic reagents (e.g., cyanides used in Strecker synthesis or phosgene derivatives).
Key Technical Insight: The absence of an
-proton in 2-amino-2-methylbutanoic acid eliminates the risk of racemization via enolization, a common failure mode in peptide chemistry. However, the steric bulk of the quaternary center significantly retards nucleophilic attack, necessitating optimized ammonolysis conditions.
Retrosynthetic Analysis & Workflow
The synthesis is divided into three distinct phases to ensure intermediate purity and maximize yield.
Figure 1: Strategic workflow for the conversion of Isovaline to its amide hydrochloride salt.
Experimental Protocols
Phase 1: Methyl Ester Synthesis
Objective: Convert the carboxylic acid to a more reactive methyl ester hydrochloride.
Reaction:
Materials
Substrate: 2-Amino-2-methylbutanoic acid (Isovaline), 10.0 g (85.4 mmol)
Setup: Charge the RBF with anhydrous methanol (100 mL) and cool to
using an ice bath.
Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with evolution of HCl gas.[1]
Addition: Add 2-Amino-2-methylbutanoic acid in one portion. The solid will slowly dissolve.
Reaction: Remove the ice bath and heat the mixture to reflux (
) for 12 hours.
Checkpoint: Monitor by TLC (System: n-Butanol/AcOH/H2O 4:1:1). Ninhydrin stain will show a shift in
(Ester > Acid ).
Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess
.
Isolation: The residue is typically a white to off-white solid or viscous oil. Co-evaporate with diethyl ether (
mL) to remove traces of acid.
Yield: Quantitative conversion is expected (~14.3 g). Proceed directly to Phase 2.
Phase 2: High-Pressure Ammonolysis
Objective: Displace the methoxy group with ammonia to form the amide.
Challenge: The
-methyl/ethyl groups create a "neopentyl-like" steric environment, making the carbonyl carbon difficult to access. Standard aqueous ammonia is insufficient.
Materials
Substrate: Crude Methyl Ester HCl (from Phase 1)
Reagent: Saturated Methanolic Ammonia (
in MeOH)
Equipment: High-pressure glass pressure tube (Ace Glass or similar) or Stainless Steel Autoclave.
Protocol
Preparation: Dissolve the crude ester residue in
Methanolic Ammonia (100 mL).
Note: The ester HCl salt will be neutralized by the excess ammonia, generating
in situ and the free amino ester.
Sealing: Transfer the solution to a pressure vessel. Seal tightly.
Reaction: Heat the vessel to
for 48–72 hours.
Expert Note: While simple esters react at RT, this hindered substrate requires thermal energy to overcome the activation barrier. Do not exceed
to avoid degradation.
Monitoring: Carefully sample an aliquot (after cooling!) for TLC or NMR. Look for the disappearance of the methyl ester singlet (
ppm) in -NMR.
Workup: Cool the vessel to
to reduce pressure. Open carefully in a fume hood.
Evaporation: Concentrate to dryness. The residue contains the Target Amide (Free Base) and Ammonium Chloride (
).
Phase 3: Purification and HCl Salt Formation
Objective: Isolate the pure amide hydrochloride and remove inorganic salts.
Protocol
Extraction: Suspend the crude residue in dry Ethyl Acetate (150 mL) or Dichloromethane (DCM).
Chemistry: The free amide is soluble in organic solvents;
is not.
Filtration: Filter off the insoluble
solid. Wash the cake with fresh DCM.
Acidification: Cool the filtrate to
. Slowly add HCl in Dioxane (25 mL) or bubble dry HCl gas through the solution until pH < 3.
Crystallization: The product usually precipitates immediately as a white solid. If oiling occurs, add Diethyl Ether until turbid and scratch the glass to induce nucleation.
Filtration: Collect the white solid by vacuum filtration under nitrogen.
The key diagnostic is the disappearance of the methoxy singlet from Phase 1 and the appearance of two distinct amide protons (broad singlets) between 7.0–8.0 ppm.
The
-methyl group typically appears as a sharp singlet around 1.4–1.5 ppm.
Troubleshooting & Critical Parameters
Steric Hindrance Management
The primary failure mode is incomplete ammonolysis. If the reaction stalls:
Increase Concentration: Reduce solvent volume to increase effective collision frequency.
Catalysis: Add 10 mol% Sodium Cyanide (NaCN) or 1,2,4-Triazole as a nucleophilic catalyst (Caution: NaCN requires strict safety protocols). The cyanide attacks the ester to form a more reactive acyl cyanide intermediate, which is then rapidly attacked by ammonia.
Purity Issues (Ammonium Chloride)
If the final product contains
(detectable by IR or elemental analysis):
Remedy: Recrystallize the final HCl salt from hot Ethanol/Methanol.
is less soluble in hot ethanol than the organic amine salt. Alternatively, pass the free base through a short plug of silica gel (eluent: DCM/MeOH 9:1) before the final acidification step.[4]
Mechanism of Hindered Ammonolysis
Figure 2: The rate-determining step is the attack of ammonia on the carbonyl, hindered by the adjacent quaternary center.
References
Smyth, T. P. (2010). Ammonolysis of Esters: A Review of Methods and Mechanisms.
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the Synthesis of
-Disubstituted Amino Acids. Current Opinion in Drug Discovery & Development.
Soloshonok, V. A., et al. (2010). Asymmetric Synthesis of
U.S. Patent 2007/0087924. Process for the preparation of 2-amino-butanamide derivatives. (Provides industrial context for similar levetiracetam intermediates).
Disclaimer: This protocol involves the use of corrosive reagents (Thionyl Chloride) and pressurized vessels. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (safety glasses, gloves, lab coat).
Application Note: Purification Strategies for 2-Amino-2-methylbutanamide Hydrochloride
Executive Summary & Molecule Profile 2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide HCl) is a critical -disubstituted amino acid derivative. Unlike simple -amino acids, the quaternary carbon at t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide HCl) is a critical
-disubstituted amino acid derivative. Unlike simple -amino acids, the quaternary carbon at the -position introduces steric bulk that significantly alters its crystallization kinetics and solubility profile compared to its non-methylated analogs (e.g., 2-aminobutanamide).
This intermediate is frequently synthesized via the Strecker reaction starting from 2-butanone (methyl ethyl ketone), leading to a specific impurity profile containing inorganic salts (NH
Cl, NaCl), unreacted ketone, and the hydrolysis byproduct (Isovaline).
Critical Quality Attributes (CQAs)
Attribute
Specification Target
Rationale
Purity (HPLC)
> 98.5%
Required for downstream peptide coupling or cyclization.
Chloride Content
1:1 Stoichiometry
Ensures the stable HCl salt form; excess HCl leads to hygroscopicity.
Appearance
White Crystalline Solid
Color bodies indicate oxidative degradation or polymerization of impurities.
Water Content
< 1.0% w/w
The salt is hygroscopic; moisture accelerates hydrolysis to the acid.
Strategic Analysis of Purification
The purification of 2-Amino-2-methylbutanamide HCl presents a classic "small polar molecule" challenge. It is highly soluble in water and lower alcohols (methanol, ethanol) but practically insoluble in non-polar organic solvents (ethyl acetate, hexanes, ethers).
The Core Challenge:
Inorganic Salt Removal: Crude material from Strecker synthesis often contains 20–40% inorganic salts. Since both the product and these salts are water-soluble, aqueous extraction is ineffective.
Oiling Out: The gem-dimethyl effect (steric bulk) often prevents rapid crystal lattice formation, causing the product to separate as an oil (liquid-liquid phase separation) rather than a solid during recrystallization.
The Solution:
We utilize a Polarity-Gradient Crystallization strategy. We exploit the differential solubility of the organic ammonium salt versus inorganic salts in anhydrous alcohols, followed by an antisolvent crash to recover the product.
Use this protocol if the starting material is a crude reaction mixture containing inorganic salts.
Principle: 2-Amino-2-methylbutanamide HCl is soluble in methanol, whereas NH
Cl and NaCl have negligible solubility in anhydrous methanol.
Reagents:
Crude 2-Amino-2-methylbutanamide HCl
Methanol (Anhydrous, HPLC Grade)
Activated Carbon (e.g., Darco G-60)
Step-by-Step Procedure:
Dissolution: Transfer 100 g of crude solid into a 1 L round-bottom flask. Add 400 mL of anhydrous methanol (4 volumes).
Digestion: Heat the slurry to 40–45°C with vigorous stirring for 30 minutes. Note: Do not reflux. Excessive heat promotes alcoholysis or hydrolysis.
Filtration: Filter the warm suspension through a Celite pad or a sintered glass funnel (porosity M) to remove undissolved inorganic salts. Wash the cake with 50 mL of warm methanol.
Carbon Treatment (Optional): If the filtrate is dark yellow/brown, return it to a clean flask. Add 5 wt% activated carbon and stir at room temperature for 30 minutes. Filter again through a 0.45 µm membrane.
Concentration: Concentrate the clear filtrate under reduced pressure (Rotavap) at 40°C until a thick syrup or wet solid mass is obtained. Do not dry completely to a hard solid, as this traps impurities.
Use this protocol on desalted material to achieve >98% purity.
System: Methanol / Ethyl Acetate (Solvent / Antisolvent)
Alternative System: Ethanol / Diethyl Ether (Use if very high yield is required, though ether presents safety hazards).
Step-by-Step Procedure:
Dissolution: Take the syrup/solid from Protocol A (approx. theoretical 60–70 g). Add the minimum amount of methanol required to dissolve it at 50°C (typically 0.8 – 1.2 volumes).
Critical: If the solution is cloudy, filter hot.
Nucleation Point: Remove the heat source. While stirring moderately, add Ethyl Acetate dropwise.
Observation: The solution will remain clear initially. Continue adding Ethyl Acetate until a faint, persistent turbidity (cloudiness) is observed.
Seeding (The Anti-Oil Step): Add a seed crystal of pure 2-Amino-2-methylbutanamide HCl (approx. 10 mg). If no seed is available, scratch the inner wall of the flask with a glass rod.
Why? This bypasses the metastable "oil" phase and encourages direct lattice formation.
Crystallization: Once crystals begin to form, slowly add more Ethyl Acetate (total volume approx. 3–4x the methanol volume) over 30 minutes.
Cooling Ramp:
Allow to cool to Room Temperature (20–25°C) over 1 hour.
Cool to 0–5°C (Ice bath) and hold for 2 hours.
Isolation: Filter the white crystalline solid under vacuum / nitrogen blanket.
Wash: Wash the cake with 2 x 50 mL of cold Ethyl Acetate.
Drying: Dry in a vacuum oven at 40°C for 12 hours. Use a P
O trap if available, as the salt is hygroscopic.
Analytical Validation & Troubleshooting
Quality Control Methods
HPLC Analysis:
Column: C18 (Polar-embedded or AQ type recommended for retention of polar amines).
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient. Low pH is required to keep the amine protonated and improve peak shape.
Detection: UV at 210 nm (low wavelength required due to lack of chromophores).
Chloride Titration: Dissolve 100 mg in water. Titrate with 0.1 N AgNO
using potassium chromate indicator (Mohr’s method) to verify the HCl stoichiometry (Theoretical Cl content: ~23.2%).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Oiling Out
Rapid addition of antisolvent or temperature drop too fast.
Re-heat to dissolve the oil. Add antisolvent slower. Use vigorous stirring. Seed the solution.
Low Yield
Product too soluble in the alcohol; too much solvent used.
Reduce the initial methanol volume. Increase the ratio of Ethyl Acetate (up to 5:1).
High Ash/Inorganics
Inefficient filtration in Protocol A.
Ensure methanol is anhydrous (water dissolves salts). Refilter through a tighter membrane (0.2 µm).
Hydrolysis (Acid Impurity)
Presence of water during heating.
Strictly use anhydrous solvents. Avoid heating aqueous solutions of the amide >40°C.
Process Visualization (Workflow)[1]
Caption: Logical workflow for the desalting and recrystallization of 2-Amino-2-methylbutanamide HCl.
References
Strecker Synthesis of Alpha,Alpha-Disubstituted Amino Acids
Zelitch, I. (1950). "The Isolation and Identification of alpha-Methyl-alpha-aminobutyric Acid (Isovaline)". Journal of Biological Chemistry, 186, 235-242. Link
General Purification of Amino Acid Amides
US Patent 20050182262A1. "Preparation of amino acid amides" (Describes the purification of the homolog 2-aminobutanamide HCl via alcohol/antisolvent crystallization). Link
Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. 3rd Edition. Pergamon Press.
Analytical Characterization
PubChem Compound Summary for CID 53433698 (2-amino-N-methylbutanamide HCl - Homolog reference for physical data). Link
Method
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-Amino-2-methylbutanamide Hydrochloride
Abstract This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-2-methylbutanamide hydrochloride, a key intermediate in various pharmaceutical syntheses. We...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-2-methylbutanamide hydrochloride, a key intermediate in various pharmaceutical syntheses. We present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation. This guide is designed to equip researchers with the necessary knowledge to perform accurate and reliable NMR analysis of this and structurally similar compounds, ensuring high-quality data for structural elucidation and purity assessment. The methodologies outlined herein are grounded in established NMR principles and are supplemented with practical insights to overcome common analytical challenges.
Introduction
2-Amino-2-methylbutanamide hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural integrity and purity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural characterization and purity determination of organic molecules in solution.[1] This application note details the systematic approach to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of 2-Amino-2-methylbutanamide hydrochloride.
The presence of a quaternary carbon, a primary amide, and a protonated amine in the hydrochloride salt form presents specific considerations for NMR analysis, particularly in solvent selection and spectral interpretation. Understanding the influence of these functional groups on chemical shifts and coupling constants is paramount for accurate structural assignment.
Molecular Structure and Key Features
2-Amino-2-methylbutanamide hydrochloride possesses a unique set of structural features that are readily identifiable by NMR spectroscopy.
Figure 1: Chemical structure of 2-Amino-2-methylbutanamide hydrochloride with atom numbering for NMR assignment.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation. For hydrochloride salts like the target compound, solvent selection is critical to ensure solubility and minimize interactions that could lead to peak broadening or chemical shift variations.
Materials:
2-Amino-2-methylbutanamide hydrochloride
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
High-quality 5 mm NMR tubes
Volumetric flask
Pipettes
Filter (e.g., glass wool plug in a Pasteur pipette)
Protocol:
Solvent Selection: Due to the ionic nature of the hydrochloride salt, polar deuterated solvents are required.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for its high polarity and ability to dissolve a wide range of compounds, including salts.[2] The residual solvent peak appears around 2.50 ppm in ¹H NMR and 39.5 ppm in ¹³C NMR.
D₂O (Deuterium Oxide): A suitable solvent, particularly if exchangeable protons (amine and amide N-H) are of interest. The pD of the solution can significantly affect the chemical shifts of nearby protons.[3]
CD₃OD (Deuterated Methanol): Another good polar solvent. The residual solvent peaks are found around 3.31 ppm (¹H) and 49.0 ppm (¹³C).
Concentration:
For ¹H NMR , a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[4][5]
For ¹³C NMR , a higher concentration is preferable due to the low natural abundance of the ¹³C isotope. Aim for a saturated solution, or at least 20-50 mg in 0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.[4][6]
Procedure:
Accurately weigh the desired amount of 2-Amino-2-methylbutanamide hydrochloride into a clean, dry vial.
Add the chosen deuterated solvent (0.6-0.7 mL) to the vial.
Gently vortex or sonicate the mixture to ensure complete dissolution.
If any particulate matter is present, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality NMR tube.[7] This step is crucial to avoid poor magnetic field homogeneity, which can result in broad spectral lines.
Cap the NMR tube securely and label it appropriately.
Figure 2: Workflow for NMR sample preparation.
Part 2: NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
Spectrometer: 400 MHz or higher
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
Number of Scans (NS): 16-64 (adjust based on concentration)
Number of Scans (NS): 1024 or more (dependent on concentration)
Relaxation Delay (D1): 2-5 seconds
Acquisition Time (AQ): 1-2 seconds
Spectral Width (SW): 200-240 ppm
Temperature: 298 K
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:
To aid in the assignment of carbon signals, DEPT-135 and DEPT-90 experiments are highly recommended.
DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[8][9]
Chemical shift and line shape are highly dependent on concentration, temperature, and residual water content.
-CONH₂
7.0 - 7.5
Broad singlets
2H
Two distinct signals may be observed due to restricted rotation around the C-N bond. Exchangeable with D₂O.
-CH₂- (Ethyl)
1.7 - 1.9
Quartet (q)
2H
Coupled to the terminal methyl group protons.
-CH₃ (C4)
1.4 - 1.6
Singlet (s)
3H
Attached to the quaternary carbon, therefore no coupling.
-CH₃ (Ethyl)
0.8 - 1.0
Triplet (t)
3H
Coupled to the adjacent methylene protons.
Interpretation of ¹H NMR Spectrum:
The downfield region will be characterized by broad signals corresponding to the exchangeable protons of the ammonium and amide groups.
The quartet and triplet in the upfield region are characteristic of an ethyl group.
The singlet in the aliphatic region is indicative of the methyl group attached to the quaternary carbon.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Assignment
Predicted Chemical Shift (ppm)
DEPT-135
DEPT-90
Notes
C=O (C5)
175 - 180
Absent
Absent
Carbonyl carbon of the amide.
C-NH₃⁺ (C2)
55 - 65
Absent
Absent
Quaternary carbon, typically shows a weaker signal.[10][11]
-CH₂- (C3)
30 - 35
Negative
Absent
Methylene carbon of the ethyl group.
-CH₃ (C4)
20 - 25
Positive
Absent
Methyl carbon attached to the quaternary center.
-CH₃ (C1)
8 - 12
Positive
Absent
Terminal methyl carbon of the ethyl group.
Interpretation of ¹³C NMR and DEPT Spectra:
The broadband ¹³C NMR spectrum is expected to show five distinct signals.
The carbonyl carbon (C5) will be the most downfield signal.
The quaternary carbon (C2) will also be downfield due to the attached electronegative nitrogen atom and will be absent in the DEPT spectra. Its signal intensity may be lower compared to the protonated carbons.[11]
The DEPT-135 spectrum will be crucial for distinguishing the CH₂ group (negative signal) from the two CH₃ groups (positive signals).
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-Amino-2-methylbutanamide hydrochloride. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral predictions and interpretation guidelines, researchers can confidently characterize this important pharmaceutical intermediate. The combination of standard ¹H and ¹³C NMR with DEPT experiments allows for a complete and unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of the compound.
References
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution Mass Spectrometry & HILIC Separation of 2-Amino-2-methylbutanamide Hydrochloride
Introduction & Scientific Context
2-Amino-2-methylbutanamide hydrochloride (also known as
-methyl- -ethylglycinamide or Isovaline amide) is a sterically hindered, ,-disubstituted amino acid amide. These motifs are critical in medicinal chemistry as "conformational locks" in peptide therapeutics, preventing enzymatic degradation and fixing peptide backbone geometry.
Unlike standard
-amino acids, the quaternary -carbon prevents racemization and standard metabolic breakdown, making accurate characterization essential for pharmacokinetic (PK) and quality control (QC) workflows.
This guide addresses the two primary analytical challenges associated with this molecule:
Retention: Its high polarity and small size (
Da) cause it to elute in the void volume of standard C18 Reverse Phase (RP) columns.
Detection: As a non-chromophore (lacking aromatic rings), it requires Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
Molecule Characterization
Property
Detail
IUPAC Name
2-Amino-2-methylbutanamide hydrochloride
CAS (Free Base)
10450-97-2
Formula
Exact Mass (Cation)
116.0949 Da ()
Solubility
Highly soluble in water/methanol; sparingly soluble in acetonitrile.[1]
pKa (Predicted)
Amine: ~9.5 (Protonated at neutral pH)
Experimental Protocol: HILIC-MS/MS
Analytical Strategy: Why HILIC?
Standard Reverse Phase Chromatography (RPLC) relies on hydrophobic interaction. This analyte is a polar salt. In RPLC, it would require ion-pairing reagents (like TFA or HFBA) which suppress MS ionization. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated choice here. It utilizes a water-rich layer on a polar stationary phase to retain polar analytes using high-organic mobile phases, perfectly matching ESI desolvation requirements.
Sample Preparation (Self-Validating Step)
Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of 50:50 Methanol:Water (1 mg/mL).
Working Standard: Dilute Stock 1:100 into 90:10 Acetonitrile:Water (10 µg/mL).
Critical: The diluent must match the initial mobile phase (high organic) to prevent peak distortion or "breakthrough."
Internal Standard (ISTD): Use Valinamide or
-Leucine at 5 µg/mL to validate injection precision.
LC-MS Method Parameters
Parameter
Setting
Rationale
Column
Zwitterionic HILIC or Amide-HILIC ( mm, 1.7 µm)
Zwitterionic phases provide electrostatic retention for the ammonium group.
Mobile Phase A
10 mM Ammonium Formate in Water (pH 3.0)
Provides protons for ionization; buffers silanol activity.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Weak eluent in HILIC mode (promotes retention).
Flow Rate
0.4 mL/min
Optimal for ESI source stability.
Column Temp
40°C
Reduces backpressure; improves mass transfer kinetics.
Capillary Voltage: 3.0 kV (Standard for small molecules).
Cone Voltage: 25 V (Low enough to prevent in-source fragmentation of the labile amide).
Scan Range: 50–300
.
Fragmentation Mechanism & Interpretation
The fragmentation of 2-Amino-2-methylbutanamide follows pathways dictated by the stability of the tertiary carbocation at the
-position.
Predicted MS/MS Spectrum:
Precursor Ion:
().
Base Peak (Fragment):
(Loss of , -17 Da).
Mechanism:[2][3][4] Nucleophilic attack or thermal elimination of the N-terminal amine.
Secondary Fragment:
(Loss of ).
Mechanism:[2][3][4] Cleavage of the amide bond driven by the formation of a stable tertiary carbocation (
) or iminium ion.
Visualizing the Pathway
Figure 1: Proposed ESI+ fragmentation pathway. The tertiary center stabilizes the m/z 73 cation, making it a diagnostic peak for this specific isomer.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow ensuring retention of the polar salt and accurate mass detection.
References
PubChem Database. 2-Amino-2-methylbutanamide hydrochloride (Compound Summary). National Library of Medicine. [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated amines and amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
Waters Corporation. HILIC Method Development Strategies for Polar Compounds. Application Note. [Link]
Application Note: Strategies for the Enantioselective Synthesis of Chiral 2-Amino-2-methylbutanamide Hydrochloride
Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the enantioselective synthesis of 2-Amino-2-methylbutanamide hydrochloride. This chira...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the enantioselective synthesis of 2-Amino-2-methylbutanamide hydrochloride. This chiral α,α-disubstituted amino acid derivative is a critical building block, notably serving as a key intermediate in the synthesis of antiepileptic drugs like Levetiracetam[1][2][3]. The synthesis of such compounds presents a significant challenge due to the need to control the stereochemistry of a quaternary carbon center[4]. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, focusing on three robust and field-proven strategies: Asymmetric Strecker Synthesis, Chiral Phase-Transfer Catalysis, and Enzymatic Resolution. Each section includes detailed protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids represent a class of non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent. This structural modification imparts unique and highly valuable properties. Their incorporation into peptides induces conformational constraints, enhancing stability against racemization and proteolytic degradation[4][5]. These characteristics make them invaluable tools in peptidomimetic design and the development of novel therapeutics with improved pharmacokinetic profiles[5][6].
The primary challenge in their synthesis lies in the asymmetric construction of the sterically hindered quaternary stereocenter. This guide explores three distinct and powerful methodologies to overcome this hurdle, providing both theoretical grounding and practical, step-by-step protocols for the synthesis of enantiomerically enriched 2-Amino-2-methylbutanamide hydrochloride.
Strategic Approaches to Enantioselective Synthesis
The selection of a synthetic strategy depends on factors such as required scale, desired enantiopurity, cost of goods, and available laboratory infrastructure. We will dissect three primary approaches, each with its own mechanistic rationale and practical advantages.
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for producing α-amino acids from readily available aldehydes or ketones[7][8]. The traditional reaction, however, yields a racemic mixture. To induce chirality, the process can be modified by incorporating a chiral element.
Mechanistic Principle: The key to enantioselectivity is the diastereoselective addition of a cyanide source to a chiral imine or iminium ion intermediate. This can be achieved in two primary ways:
Chiral Auxiliary Control: A chiral amine is used in place of ammonia, which reacts with the ketone (2-butanone) to form a pair of diastereomeric imines. The facial bias imposed by the chiral auxiliary directs the nucleophilic attack of cyanide, favoring the formation of one diastereomeric α-aminonitrile over the other. A powerful extension of this is the use of auxiliaries like (R)-phenylglycine amide, which can facilitate a crystallization-induced asymmetric transformation. In this process, the less soluble, desired diastereomer selectively precipitates from the reaction equilibrium, driving the conversion towards a single stereoisomer and resulting in exceptionally high diastereomeric excess[9].
Catalytic Control: A chiral catalyst, such as a BINOL-derived complex, is used to create a chiral environment that activates the achiral imine and directs the cyanide addition enantioselectively[7].
The resulting α-aminonitrile is then hydrolyzed to the corresponding α-amino amide.
Caption: Asymmetric Strecker Synthesis Workflow.
Chiral Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an exceptionally powerful technique for performing reactions between reagents located in different immiscible phases (e.g., an aqueous and an organic phase). In the context of amino acid synthesis, it enables the deprotonation and subsequent alkylation of a glycine equivalent in an organic solvent using a base from the aqueous phase.
Mechanistic Principle: The success of this method hinges on the chiral phase-transfer catalyst. These are typically C2-symmetric chiral quaternary ammonium salts, often derived from (S)- or (R)-BINOL[10][11][12]. The catalyst forms a lipophilic ion pair with the hydroxide ion from the aqueous phase, transporting it into the organic phase. There, it deprotonates the glycine Schiff base substrate (e.g., tert-butyl glycinate-benzophenone Schiff base) to form an enolate. This enolate remains tightly associated with the chiral cation of the catalyst, forming a chiral ion pair. The steric and electronic properties of the catalyst effectively shield one face of the enolate, forcing the incoming alkylating agent to approach from the less hindered face, thereby ensuring high enantioselectivity[10][13]. For α,α-disubstituted amino acids, the process involves a sequential, two-step alkylation[11][13].
Application Notes and Protocols for 2-Amino-2-methylbutanamide Hydrochloride in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The study of cellular metabolism is fundamental to understanding health and disease. Non-canonical amino...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The study of cellular metabolism is fundamental to understanding health and disease. Non-canonical amino acids and their derivatives are powerful tools for probing metabolic pathways, often acting as competitive inhibitors or tracers. This document provides a comprehensive guide to the potential applications of 2-Amino-2-methylbutanamide hydrochloride as a tool for investigating branched-chain amino acid (BCAA) metabolism. While direct literature on the specific metabolic applications of this compound is emerging, its structural similarity to isoleucine and valine suggests a strong potential for use as a modulator of BCAA-dependent pathways. These pathways are increasingly recognized for their role in a multitude of pathological conditions, including cancer, metabolic diseases like diabetes, and neurological disorders.[1][2] This guide will present hypothesized mechanisms of action, detailed protocols for in vitro studies, and data interpretation strategies to empower researchers to explore the utility of this novel compound.
Introduction: The Significance of Branched-Chain Amino Acid Metabolism
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles beyond their function as building blocks for protein synthesis.[2] They are key regulators of signaling pathways, such as the mTOR pathway, and serve as significant sources of carbon for the tricarboxylic acid (TCA) cycle.[2] Dysregulation of BCAA metabolism has been implicated in a variety of diseases. For instance, elevated plasma levels of BCAAs are associated with an increased risk of pancreatic cancer and are considered biomarkers for metabolic diseases like type 2 diabetes and insulin resistance.[2]
Given the therapeutic and diagnostic potential of targeting BCAA metabolism, there is a growing need for chemical tools that can be used to dissect these pathways. 2-Amino-2-methylbutanamide hydrochloride, a structural analog of isoleucine and valine, is presented here as a candidate for such a tool. Its potential to competitively inhibit enzymes or transporters involved in BCAA metabolism makes it a valuable compound for creating controlled perturbations in cellular metabolic networks.
Hypothesized Mechanism of Action
Based on its chemical structure, 2-Amino-2-methylbutanamide hydrochloride is hypothesized to act as a competitive inhibitor of enzymes that recognize isoleucine and valine as substrates. A primary target is likely to be the branched-chain amino acid aminotransferases (BCATs), which catalyze the first step in BCAA catabolism.[1] By competing with the natural substrates, 2-Amino-2-methylbutanamide hydrochloride could lead to a reduction in the catabolism of BCAAs and a subsequent decrease in the synthesis of downstream metabolites like glutamate.[1] This perturbation would allow for the detailed study of the consequences of impaired BCAA catabolism.
Caption: Hypothesized mechanism of 2-Amino-2-methylbutanamide hydrochloride.
Applications in Metabolic Pathway Studies
The ability to selectively perturb BCAA metabolism with 2-Amino-2-methylbutanamide hydrochloride opens up several avenues of research:
Metabolic Flux Analysis: By using stable isotope-labeled tracers, such as ¹³C-glucose or ¹³C,¹⁵N-glutamine, in combination with the compound, researchers can quantify the contribution of BCAAs to the TCA cycle and other metabolic pathways.[3][4] A reduction in the labeling of TCA cycle intermediates from a BCAA tracer in the presence of the compound would provide evidence for its inhibitory effect.
Studying Disease-Relevant Pathways: In cancer cells, which often exhibit altered amino acid metabolism, this compound could be used to investigate the reliance of these cells on BCAA catabolism for proliferation and survival.[2]
Drug Discovery: As a tool compound, it can be used in screening assays to identify other small molecules that modulate BCAA metabolism. It can also serve as a starting point for the development of more potent and selective inhibitors.
Experimental Protocol: In Vitro Metabolic Flux Analysis using Stable Isotope Tracing
This protocol outlines a typical workflow for assessing the impact of 2-Amino-2-methylbutanamide hydrochloride on BCAA metabolism in a cultured cancer cell line (e.g., PANC-1 pancreatic cancer cells, known for their dependence on BCAA metabolism).
Caption: A typical experimental workflow for in vitro metabolic studies.
Materials
Cell line of interest (e.g., PANC-1)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Quenching solution (e.g., 60% methanol at -40°C)[5]
Extraction solvent (e.g., 80% methanol)
LC-MS/MS system
Step-by-Step Methodology
Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
Compound Treatment:
Prepare a stock solution of 2-Amino-2-methylbutanamide hydrochloride in a suitable solvent (e.g., water or DMSO).
Treat the cells with varying concentrations of the compound (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
Stable Isotope Labeling:
After the treatment period, replace the medium with a fresh medium containing the stable isotope tracer (e.g., U-¹³C₅-Isoleucine) at a known concentration.
Incubate the cells for a time course (e.g., 0, 1, 4, 8 hours) to monitor the incorporation of the label into downstream metabolites.
Metabolite Extraction:
At each time point, rapidly wash the cells with ice-cold PBS.
Quench metabolism by adding a cold quenching solution.[5]
Lyse the cells and extract metabolites using a cold extraction solvent.
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
LC-MS/MS Analysis:
Analyze the extracted metabolites using an LC-MS/MS system to separate and quantify the different isotopologues of downstream metabolites (e.g., TCA cycle intermediates).[5][6]
Data Analysis:
Determine the isotopologue distribution for key metabolites.
Calculate the fractional contribution of the tracer to each metabolite pool.
Use metabolic flux analysis software to model the changes in pathway fluxes upon treatment with the compound.[7]
Expected Results and Data Interpretation
Treatment of cells with 2-Amino-2-methylbutanamide hydrochloride is expected to result in a dose-dependent decrease in the incorporation of the ¹³C label from U-¹³C₅-Isoleucine into downstream metabolites, such as glutamate and TCA cycle intermediates.
Metabolite
Fractional Contribution from ¹³C₅-Isoleucine (at 8h)
Control (0 µM)
α-Ketoglutarate
0.25 ± 0.03
Glutamate
0.30 ± 0.04
Citrate
0.15 ± 0.02
10 µM Compound
α-Ketoglutarate
0.20 ± 0.02
Glutamate
0.24 ± 0.03
Citrate
0.11 ± 0.02
50 µM Compound
α-Ketoglutarate
0.12 ± 0.01
Glutamate
0.15 ± 0.02
Citrate
0.06 ± 0.01
100 µM Compound
α-Ketoglutarate
0.05 ± 0.01
Glutamate
0.07 ± 0.01
Citrate
0.02 ± 0.01
Table 1: Hypothetical data showing the effect of 2-Amino-2-methylbutanamide hydrochloride on the fractional contribution of ¹³C₅-Isoleucine to downstream metabolites.
A significant reduction in the fractional contribution indicates that the compound is effectively inhibiting the catabolism of isoleucine. This data can be used to calculate the relative flux through the BCAA catabolic pathway and to understand the metabolic reprogramming that occurs as a result of this inhibition.
Conclusion and Future Directions
2-Amino-2-methylbutanamide hydrochloride presents a promising, yet underexplored, tool for the study of BCAA metabolism. The protocols and conceptual framework provided in this application note are intended to serve as a starting point for researchers to investigate its utility in their specific model systems. Future studies should focus on validating its mechanism of action, determining its specificity for different enzymes in the BCAA pathway, and exploring its effects in in vivo models. Such research will be instrumental in further elucidating the role of BCAA metabolism in health and disease and may pave the way for new therapeutic strategies.
References
Buescher, J. M., et al. (2015). A guide to metabolic flux analysis in eukaryotic cells. Current Opinion in Biotechnology, 34, 139-147.
Creative Proteomics. (n.d.). Metabolic Flux Analysis and In Vivo Isotope Tracing. Retrieved from Creative Proteomics website.[8]
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48.
Jang, C., et al. (2018). The Small-Molecule Probe Strategy for Measuring In Vivo Metabolic Flux. Cell metabolism, 28(4), 535-546.
Kim, J., & DeBerardinis, R. J. (2019). Mechanisms and implications of metabolic heterogeneity in cancer. Cell metabolism, 30(3), 434-446.
Metabolon. (n.d.). Amino Acid Metabolism Analysis. Retrieved from Metabolon website.[9]
Mullen, A. R., et al. (2014). A guide to the use of stable isotope-labeled nutrients for tracing metabolic flux in vitro and in vivo. Current protocols in molecular biology, 107(1), 29-3.
Sellers, K., et al. (2015). The utility of stable isotope tracers in metabolomics. Current opinion in biotechnology, 34, 13-20.
Tang, X., et al. (2021). Amino acid metabolism in health and disease. Signal Transduction and Targeted Therapy, 6(1), 1-20.[2]
White, P. J., & Newgard, C. B. (2019). Branched-chain amino acids in disease. Science, 363(6427), 582-583.
Wishart, D. S. (2019). Metabolomics for the identification of novel drug targets and biomarkers. Trends in pharmacological sciences, 40(3), 194-204.
Zamboni, N., et al. (2015). 13C-flux analysis in complex systems. Current opinion in biotechnology, 34, 1-8.
Zhang, J., et al. (2017). Metabolic flux analysis: from fundamentals to applications. Journal of biotechnology, 262, 1-11.
Zhou, R., et al. (2020). Branched-chain amino acid metabolism is a crucial modulator of cellular senescence. Nature Metabolism, 2(9), 961-976.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization of Crystallization Processes
Compound: 2-Amino-2-methylbutanamide Hydrochloride (Isovaline Amide HCl)
CAS (Racemic): 51739-62-9 (Representative)
Molecular Formula:
Introduction: The Challenge of Steric Hindrance & Ionic Nature
Welcome to the technical guide for 2-Amino-2-methylbutanamide HCl. This compound presents a unique set of crystallization challenges due to its structural duality: it is an
-disubstituted amino acid derivative (creating steric bulk) and a hydrochloride salt (conferring high polarity).
Users most frequently encounter three failure modes:
Liquid-Liquid Phase Separation (LLPS): The product "oils out" instead of crystallizing.
Inorganic Contamination: Difficulty separating the product from Ammonium Chloride (
) byproducts common in Strecker syntheses.
Hygroscopicity: The isolated solid turns to a gum upon exposure to air.
This guide provides self-validating protocols to overcome these barriers.
Part 1: Critical Process Parameters (CPP) & Solvent Selection
Q1: What is the optimal solvent system for this compound?
A: Do not use water as the primary solvent; the solubility is too high, leading to poor yields. Use a Alcohol/Anti-solvent system.
Solvent Type
Recommended Solvents
Role
Technical Note
Good Solvent
Methanol (MeOH), Ethanol (EtOH)
Dissolution
Must be anhydrous to prevent yield loss.
Anti-Solvent
MTBE, Ethyl Acetate (EtOAc), Isopropyl Acetate
Crystallization
MTBE is preferred over Diethyl Ether due to higher boiling point and safety.
Wash Solvent
Acetone, Acetonitrile
Impurity Purge
The HCl salt is typically sparingly soluble in cold acetone.
The "Golden Rule" of Solubility:
The organic salt (Product) is significantly more soluble in lower alcohols than inorganic contaminants (like
or NaCl). Use this difference to your advantage during the initial dissolution step.
Part 2: Troubleshooting "Oiling Out" (LLPS)
Q2: My solution turns cloudy and forms a bottom oil layer instead of crystals. Why?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable liquid phase is energetically more favorable than the solid crystalline phase at the current temperature.
Root Causes:
Supersaturation is too high: You added the anti-solvent too fast.
Temperature is too high: The oil phase is stable at higher temperatures.
Impurity Profile: Unreacted nitriles or esters depress the melting point of the solvated salt.
Corrective Protocol: The "Cloud Point" Cycling Method
Do not cool the oil! Freezing the oil results in an amorphous glass, not a crystal.
Re-dissolve: Heat the mixture until the oil layer redissolves (becomes a single phase). Add a small amount of the "Good Solvent" (MeOH/EtOH) if necessary.
Seed: Cool the solution slowly to just above the temperature where oiling occurred previously. Add seed crystals (0.5 wt%).
Slow Addition: Add the anti-solvent (MTBE/EtOAc) via a syringe pump or dropping funnel at a rate of 1 volume equivalent per hour .
Agitation: Maintain vigorous stirring to prevent oil droplets from coalescing.
Part 3: Impurity Rejection (The Ammonium Chloride Trap)
Q3: My elemental analysis shows excess Chlorine and Nitrogen. Is it
?
A: If you synthesized this via the Strecker route (Ketone
Aminonitrile Amide), Ammonium Chloride () is the most persistent impurity. Both your product and are water-soluble chlorides.
The Filtration Strategy:
Dry the Crude: Ensure your crude solid is completely dry.
Selective Dissolution: Suspend the crude solid in Absolute Ethanol (20 mL/g) at 40°C.
Mechanism:[1][2][3][4][5][6][7] 2-Amino-2-methylbutanamide HCl is soluble in warm EtOH.
is practically insoluble in EtOH.
Hot Filtration: Filter the suspension while warm (40°C) through a sintered glass funnel.
Crystallize Filtrate: Concentrate the ethanol filtrate and add MTBE to precipitate the pure organic salt.
Part 4: Visual Troubleshooting Workflows
Diagram 1: The "Oiling Out" Decision Tree
Use this logic flow to save a batch that has separated into two liquids.
Caption: Logic flow for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.
Diagram 2: Purification Workflow (Removal of Inorganic Salts)
Caption: Workflow for separating organic amine salts from inorganic byproducts using solubility differentials.
Part 5: Handling & Storage (Hygroscopicity)
Q4: The crystals become sticky on the filter paper. How do I dry them?
A: Amine hydrochlorides are often hygroscopic. Moisture absorption lowers the glass transition temperature (
), causing the crystal lattice to collapse into a gum.
Drying Protocol:
Nitrogen Blanket: Perform filtration under a stream of dry nitrogen or argon.
Solvent Wash: Wash the filter cake immediately with anhydrous MTBE or Diethyl Ether to remove residual alcohol (alcohols hold onto water).
Vacuum Drying: Dry in a vacuum oven at 40°C.
Critical Step: Place a tray of Phosphorus Pentoxide (
) or KOH pellets in the oven to act as a desiccant trap. Standard vacuum alone is often insufficient for hygroscopic salts.
References
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles of salting out and oiling out).
Viedma, C. (2005). Chiral symmetry breaking during crystallization: An autocatalytic solid–liquid phase transition. Physical Review Letters. (Relevant for understanding chiral salt behavior).
Enamine Ltd. (n.d.). Alpha-Methyl Amino Acids: Properties and Synthesis. (Background on steric hindrance in alpha-methyl derivatives).
Biotage. (2023).[8][9] How should I purify a complex, polar, amide reaction mixture? (Strategies for separating amides from reaction byproducts).
ScienceMadness. (2006). Isolation of primary amines as HCl salt problem. (Practical troubleshooting for amine HCl oiling out).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-AMIDE-002
Compound: 2-Amino-2-methylbutanamide hydrochloride (Isovaline amide HCl)
CAS: 51739-62-9 (HCl salt) / 59209-90-4 (Free base)
Support Level: Tier 3 (Advanced Process Chemistry)[1]
Introduction: The Purification Paradox
Welcome to the Advanced Purification Support Center. You are likely accessing this guide because standard aqueous workups have failed.
The Core Problem: 2-Amino-2-methylbutanamide HCl is a highly polar, water-soluble alpha-amino acid amide.[1] Its solubility profile mimics that of its most common impurities—Ammonium Chloride (
) and its hydrolysis parent, Isovaline. This creates a "solubility overlap" where water and lower alcohols often dissolve both the product and the impurities, making separation by simple filtration impossible.
This guide provides three targeted workflows to break this solubility lock, designed for researchers requiring API-grade purity (>98%).
Diagnostic: Identify Your Impurity
Before proceeding, match your analytical observation to the impurity type.
Symptom
Probable Impurity
Origin
High Ash Content / Non-combustible residue
Ammonium Chloride ()
Byproduct of ammonolysis or Strecker synthesis.[1]
Shift in HPLC Retention / "Double Peak"
2-Amino-2-methylbutanoic acid (Isovaline)
Hydrolysis of the amide bond due to moisture/heat.[1]
are soluble in water and methanol.
The Solution: Exploit the Isopropanol (iPrOH) Differential .
Mechanism: Ammonium chloride is practically insoluble in anhydrous isopropanol (<0.1 g/100g ), whereas 2-Amino-2-methylbutanamide HCl (an organic salt) exhibits significant solubility in hot isopropanol.[1]
Protocol A: Hot Isopropanol Extraction
Drying: Ensure your crude solid is completely dry. Any residual water will pull
into the organic phase. Lyophilize if necessary.[2]
Slurry: Suspend the crude solid in anhydrous Isopropanol (10 mL per gram of crude).
Reflux: Heat the slurry to reflux (82°C) with vigorous stirring for 30 minutes. The organic amide will dissolve; the inorganic
will remain suspended.
Hot Filtration: Filter the mixture while boiling hot through a pre-heated sintered glass funnel (or Celite pad).
Critical: Do not let the solution cool, or the product will crystallize in the filter, trapping the impurities.[1]
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill to 0-4°C. The product will crystallize as white needles.
Collection: Filter the purified solid and wash with cold (
) Isopropanol/Ether (1:1).
Workflow 2: The "Hydrolysis Trap" (Removing Isovaline Acid)
The Challenge: If the reaction over-hydrolyzes, you form the acid (Isovaline). Separation is difficult because both are zwitterionic/ionic.
The Solution:pH-Controlled Recrystallization .
Protocol B: Methanol/Ether Reprecipitation
Dissolution: Dissolve the crude material in the minimum amount of dry Methanol at room temperature.
Acid Check: Ensure the solution is acidic (pH < 2). If the free acid (Isovaline) is present as a zwitterion, it is less soluble in organics than the hydrochloride salt of the amide.
Optional: Add a small amount of methanolic HCl to ensure full conversion to the hydrochloride form.
Precipitation: Slowly add anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) to the stirring methanol solution until a persistent cloudiness appears (Ratio typically 1:3 MeOH:Ether).
Aging: Stir for 1 hour. The more polar acid impurities (or residual inorganic salts) often precipitate first or form an oil.
Troubleshooting: If an oil forms, decant the supernatant (which contains your product) and treat the oil separately.
Final Crystallization: Add more Ether to the supernatant to crash out the pure Amide HCl.
Workflow 3: The "Precursor" (Removing Nitrile)[1]
The Challenge: Unreacted nitrile is neutral and lipophilic compared to the salt.
The Solution:Biphasic Trituration .
Protocol C: Non-Polar Wash
Note: Do not use water extraction, as you will lose the product.[1]
Solid Phase Wash: Place the dry crude solid in a flask.
Solvent Addition: Add Dichloromethane (DCM) or Diethyl Ether (5 mL/g).
Trituration: Sonicate or vigorously stir for 15 minutes at room temperature.
Mechanism: The neutral nitrile dissolves in the DCM/Ether. The Amide HCl salt is insoluble and remains solid.
Filtration: Filter the solid. The filtrate contains the impurities; the filter cake is your purified product.
Visualizing the Logic
The following diagram illustrates the decision matrix for solvent selection based on solubility differentials.
Figure 1: Solubility-based decision tree for removing inorganic ammonium salts from 2-Amino-2-methylbutanamide HCl.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of Isopropanol?A: Yes, absolute Ethanol can be used. However,
is slightly more soluble in Ethanol than in Isopropanol. If you use Ethanol, you may need to perform the recrystallization twice to achieve the same ash-free specification.[1]
Q: My product turned into an oil during recrystallization. What happened?A: This is "oiling out," common with amino acid salts. It usually indicates the solution was too concentrated or cooled too quickly.
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool very slowly with gentle stirring. Alternatively, add more alcohol to dilute the solution before adding the ether antisolvent.
Q: How do I store the purified compound?A: 2-Amino-2-methylbutanamide HCl is hygroscopic.[1] Store it in a tightly sealed container with a desiccant at 2-8°C. Exposure to moisture can lead to slow hydrolysis back to the acid form (Isovaline).
References
Synthesis of Alpha-Amino Amides
Title: Process for the preparation of 2-amino-butanamide hydrochloride (and analogs).[1][3]
Source: CN101811978A (P
URL
Relevance: Details the synthesis via aminobutyronitrile and purification via isopropanol/methanol recrystalliz
Solubility of Amino Acids & Salts
Title: The Solubility of Amino Acids in Various Solvent Systems.[4][5][6]
Source: Needham, T. E., University of Rhode Island (1970).[1][4]
Technical Support Center: 2-Amino-2-methylbutanamide Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with 2-Amino-2-methylbutanamide hydrochloride. It addresses potential challen...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 2-Amino-2-methylbutanamide hydrochloride. It addresses potential challenges related to the compound's stability and offers troubleshooting strategies and validated protocols to ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I'm observing a new, unidentified peak in my HPLC/LC-MS analysis of a 2-Amino-2-methylbutanamide hydrochloride solution. What could be the cause?
Answer: The appearance of a new peak strongly suggests chemical degradation. For a compound with the structure of 2-Amino-2-methylbutanamide hydrochloride, the most probable degradation pathways are hydrolysis and oxidation.
Potential Cause 1: Hydrolytic Degradation. The amide bond in the molecule is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the amide bond, yielding 2-amino-2-methylbutanoic acid and methylamine.[1][2] While amide bonds are generally more stable than esters, hydrolysis can be accelerated by heat and extreme pH.[3][4]
Potential Cause 2: Oxidative Degradation. The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents in your solvents.[5][6] This can lead to the formation of various degradation products, including N-oxides or hydroxylamines.
Troubleshooting Steps:
Characterize the Degradant: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass of the new peak. This will provide crucial information for identifying the degradation product.
Perform Forced Degradation Studies: To confirm the degradation pathway, conduct a forced degradation study.[5][7] This involves intentionally exposing your compound to various stress conditions to accelerate degradation.
Analyze the Results: Compare the chromatograms from the stressed samples to your original sample. If the new peak increases under specific stress conditions, you can identify the likely degradation pathway.
Question 2: The concentration of my 2-Amino-2-methylbutanamide hydrochloride stock solution is decreasing over time, even when stored in the refrigerator. Why is this happening?
Answer: A gradual loss of potency indicates instability under your current storage conditions.
Potential Cause 1: Inappropriate Solvent. The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially water, can facilitate hydrolysis.
Potential Cause 2: pH of the Solution. The pH of your stock solution can influence the rate of degradation. While the hydrochloride salt makes the initial solution acidic, interactions with the solvent or other components could alter the pH over time.
Potential Cause 3: Exposure to Light or Air. Photodegradation can occur if the compound is sensitive to light.[7] Similarly, exposure to atmospheric oxygen can promote oxidative degradation.[6]
Troubleshooting Steps:
Solvent Selection: If possible, prepare stock solutions in aprotic solvents like DMSO or ethanol. If an aqueous solution is necessary, use a buffered system to maintain a stable pH.
Optimize Storage Conditions:
Temperature: Store solutions at the lowest practical temperature, such as -20°C or -80°C, to slow down degradation kinetics.[8]
Light Protection: Always store solutions in amber vials or wrap them in aluminum foil to protect them from light.[6]
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
Fresh is Best: Whenever possible, prepare fresh solutions for your experiments to minimize the impact of any potential degradation.
Frequently Asked Questions (FAQs)
What are the most likely degradation products of 2-Amino-2-methylbutanamide hydrochloride?
Based on its chemical structure, the primary degradation products are likely to be:
From Hydrolysis: 2-amino-2-methylbutanoic acid and methylamine.
From Oxidation: N-oxide derivatives of the primary amine.
How should I handle and store the solid form of 2-Amino-2-methylbutanamide hydrochloride?
The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator can help to minimize exposure to moisture, which could lead to hydrolysis of the amide.
What are the recommended analytical techniques for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the gold standard.[9] Such a method should be able to separate the parent compound from all potential degradation products.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways of 2-Amino-2-methylbutanamide hydrochloride.
Materials:
2-Amino-2-methylbutanamide hydrochloride
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC-grade water and acetonitrile
HPLC system with UV or MS detector
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-2-methylbutanamide hydrochloride in a suitable solvent (e.g., 50:50 water:acetonitrile).
Set Up Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 24 hours.
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
Control: Keep 1 mL of the stock solution at room temperature, protected from light.
Sample Analysis: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration and analyze by HPLC.
Data Interpretation: Compare the chromatograms of the stressed samples with the control. Note the appearance of new peaks and the decrease in the area of the parent peak.
Table 1: Example Data from a Forced Degradation Study
Stress Condition
% Degradation of Parent Compound
Area of Major Degradant Peak (arbitrary units)
Control
< 1%
Not Detected
Acid (0.1 M HCl, 60°C)
15%
150,000
Base (0.1 M NaOH, 60°C)
25%
250,000
Oxidative (3% H₂O₂, RT)
10%
100,000
Thermal (60°C)
5%
50,000
Photolytic (UV light)
2%
20,000
Visualizations
Caption: Potential hydrolytic degradation of 2-Amino-2-methylbutanamide.
Caption: Workflow for identifying unknown degradation products.
References
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
Fiveable. (2025, September 15). Hydrolysis of Amides Definition. Retrieved from [Link]
NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Technical Support Center: Purification of 2-Amino-2-methylbutanamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of synthesized 2-Amino-2-methylbutanamide hydrochloride. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to achieve high purity for your compound.
Troubleshooting Guide: From Common Issues to Advanced Purification
This section is structured as a series of questions and answers that address specific experimental challenges. We will diagnose the likely source of impurity and provide detailed, validated protocols for resolution.
Q1: My isolated product is a sticky solid with a broad melting point range. What is the most probable cause and the immediate purification step?
A1: Diagnosis and Solution
A sticky or "oily" solid with a depressed and broad melting point is a classic sign of residual solvent or moisture. 2-Amino-2-methylbutanamide hydrochloride is hygroscopic and highly polar, making it prone to retaining water and polar organic solvents used in the workup, such as ethanol or isopropanol.
Underlying Principle: Impurities, including solvents, disrupt the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces, resulting in a lower and broader melting point.
Immediate Action: Recrystallization
Recrystallization is the most effective initial step to remove residual solvents, inorganic salts, and many organic impurities by leveraging differences in solubility between the desired compound and contaminants at different temperatures.
Experimental Protocol: Recrystallization of 2-Amino-2-methylbutanamide HCl
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amine hydrochlorides, polar protic solvents are excellent candidates. A mixed-solvent system can also be highly effective.
Procedure:
a. Place the crude 2-Amino-2-methylbutanamide hydrochloride (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask.
b. Add a minimal amount of the primary solvent (e.g., hot ethanol) dropwise while heating and stirring until the solid just dissolves. The goal is to create a saturated solution.
c. If a single solvent is insufficient or results in oiling out, consider a mixed-solvent system. Dissolve the crude product in a minimum of a "good" solvent (e.g., methanol) and then add a "poor" solvent (e.g., diethyl ether or ethyl acetate) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.
d. Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
e. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
f. Collect the crystals by vacuum filtration using a Büchner funnel.
g. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
h. Dry the purified crystals under high vacuum, preferably in a desiccator over a strong drying agent like P₂O₅ or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Data Presentation: Solvent Systems for Recrystallization
Solvent System
Primary Solvent ("Good")
Anti-Solvent ("Poor")
Typical Ratio (Good:Poor)
Notes
System 1
Ethanol
Diethyl Ether
~1:3 to 1:5
Excellent for precipitating the polar salt while leaving less polar impurities in solution.
System 2
Isopropanol
Ethyl Acetate
~1:2 to 1:4
A slightly less polar option than System 1; good for moderate polarity impurities.
System 3
Methanol
Dichloromethane
~1:4 to 1:6
Use with caution due to the volatility of dichloromethane. Ensures thorough drying.
System 4
Absolute Ethanol
N/A (Single Solvent)
N/A
Can be effective if the primary impurities are significantly more soluble in ethanol.[1]
Q2: My analytical data (NMR/LC-MS) indicates contamination with the starting material, 2-amino-2-methylbutanenitrile. How do I remove this?
A2: Diagnosis and Solution
The presence of the starting aminonitrile indicates incomplete hydrolysis. This is a common issue if the reaction time was too short or the acidic/basic conditions were not sufficiently harsh. The nitrile group is significantly less polar and less basic than the primary amine of your product.
Underlying Principle: The key to separation is the difference in basicity and polarity. The product, 2-Amino-2-methylbutanamide hydrochloride, is a salt and is highly water-soluble. The precursor, 2-amino-2-methylbutanenitrile, while having an amino group, is a weaker base and is more soluble in organic solvents.[2] This allows for separation using acid-base extraction.[3]
Experimental Protocol: Acid-Base Extraction
Basification & Extraction:
a. Dissolve the crude product mixture in deionized water.
b. Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is ~9-10. This deprotonates the ammonium hydrochloride to the free amine, which has lower water solubility.
c. Transfer the solution to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 10g scale). The less polar aminonitrile will preferentially partition into the organic layer, while the more polar free amine of the product will have a higher affinity for the aqueous phase, though some will be extracted.
d. Crucially, retain the aqueous layer.
Product Isolation:
a. To the retained aqueous layer, add concentrated HCl dropwise with cooling until the pH is ~1-2. This re-forms the water-soluble hydrochloride salt.
b. Wash the acidic aqueous layer with DCM or ether (2 x 50 mL) one more time to remove any remaining neutral or weakly basic impurities.
c. Remove the water under reduced pressure (rotary evaporation) to yield the crude hydrochloride salt, which can then be recrystallized as described in Q1.
Mandatory Visualization: Purification Workflow
Caption: A decision-based workflow for purifying crude 2-Amino-2-methylbutanamide HCl.
Q3: My product is contaminated with 2-amino-2-methylbutanoic acid, the over-hydrolysis byproduct. How can these two similar molecules be separated?
A3: Diagnosis and Solution
Over-hydrolysis of the amide to the corresponding carboxylic acid is a frequent side reaction, especially under harsh acidic or basic conditions. Separating these two compounds can be challenging due to their similar structures and high polarity.
Underlying Principle: The key difference is the presence of a carboxylic acid group (pKa ~2-3) versus an amide. The amino group on both molecules has a similar pKa (~9-10). By carefully adjusting the pH, we can selectively protonate or deprotonate the carboxylic acid, dramatically changing its charge and solubility relative to the amide. At a neutral pH, the amino acid exists as a zwitterion, which has very low solubility in most organic solvents. The free amine of the product is neutral and more organo-soluble.
Experimental Protocol: pH-Controlled Separation
Initial Dissolution: Dissolve the crude mixture in a minimal amount of 1M HCl to ensure both the amino amide and amino acid are fully protonated and water-soluble.
Selective Precipitation/Extraction:
a. Slowly add a dilute base (e.g., 1M NaOH or NaHCO₃) to the aqueous solution while monitoring the pH carefully.
b. Adjust the pH to the isoelectric point (pI) of the impurity, 2-amino-2-methylbutanoic acid. The pI will be approximately the average of the pKa of the carboxylic acid and the amino group, roughly pH 6.
c. At this pH, the amino acid will be a zwitterion with minimal water solubility and may precipitate. If it does, it can be removed by filtration.
d. If no precipitation occurs, extract the aqueous solution at pH 6-7 with a polar organic solvent like n-butanol. The more neutral free base of the 2-Amino-2-methylbutanamide will preferentially partition into the organic layer, while the highly polar zwitterionic amino acid will remain in the aqueous phase.
Final Product Isolation:
a. Separate the organic layer (containing the desired product as the free base).
b. Add 1.2 equivalents of ethereal HCl or HCl in isopropanol to the organic layer. This will precipitate the desired 2-Amino-2-methylbutanamide as its hydrochloride salt.
c. Collect the precipitate by vacuum filtration, wash with cold ether, and dry under vacuum.
2-Amino-2-methylbutanamide hydrochloride vs. 2-aminobutanamide hydrochloride in synthesis
Executive Summary This guide provides a technical comparison between 2-Amino-2-methylbutanamide hydrochloride (Isovaline amide HCl) and 2-aminobutanamide hydrochloride (Homoalaninamide HCl). While chemically similar, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 2-Amino-2-methylbutanamide hydrochloride (Isovaline amide HCl) and 2-aminobutanamide hydrochloride (Homoalaninamide HCl).
While chemically similar, the presence of the
-methyl group in the former creates a bifurcation in synthetic utility:
2-Amino-2-methylbutanamide is the superior choice for metabolic stability and conformational control (helical induction), but it presents significant steric challenges during coupling, requiring high-energy activation protocols.
2-aminobutanamide offers rapid coupling kinetics and standard reactivity but introduces a high risk of racemization (enantiomeric loss) during activation and lower proteolytic resistance in vivo.
Part 1: Structural & Mechanistic Foundations
The distinct behaviors of these two building blocks stem directly from the substitution pattern at the
-carbon.
Structural Comparison
Feature
2-Amino-2-methylbutanamide HCl
2-Aminobutanamide HCl
Common Name
Isovaline amide HCl (Iva-NH)
-Aminobutyric acid amide HCl (Abu-NH)
-Carbon Type
Quaternary (-disubstituted)
Tertiary (Mono-substituted)
Steric Bulk
High (Methyl + Ethyl)
Moderate (Ethyl + Hydrogen)
-Proton
Absent
Present
Chirality
Chiral (Stable)
Chiral (Labile)
Primary Utility
Peptidomimetics, BACE1 inhibitors, GPCR ligands
Levetiracetam precursors, standard peptide spacers
The "Alpha-Methyl" Effect
The additional methyl group in 2-Amino-2-methylbutanamide imposes the Thorpe-Ingold effect (gem-dimethyl effect analogue). This restricts the rotation of the
and torsion angles, forcing the peptide backbone into folded conformations (often -helices).
Critically, the lack of an
-proton in 2-Amino-2-methylbutanamide renders it chemically immune to base-catalyzed racemization, a plague common to 2-aminobutanamide derivatives.
Part 2: Synthetic Performance & Challenges
Coupling Efficiency vs. Racemization Risk
The following data summarizes the performance of these amines when coupled to a standard Fmoc-protected amino acid (e.g., Fmoc-Phe-OH).
Parameter
2-Amino-2-methylbutanamide (Iva)
2-Aminobutanamide (Abu)
Coupling Rate ()
Slow ( to vs. standard)
Fast (Comparable to Ala/Phe)
Steric Hindrance
Severe nucleophilic shielding
Minimal shielding
Racemization Risk
Negligible (No -H to abstract)
High (Via oxazolone formation)
Preferred Reagents
HATU, PyAOP, COMU
DIC/Oxyma, EDC/HOBt
Base Sensitivity
Tolerates excess DIEA/NMM
Sensitive (Excess base triggers racemization)
Mechanistic Visualization
The diagram below illustrates the divergent failure modes: Steric Clash (Iva) vs. Oxazolone-Mediated Racemization (Abu).
Figure 1: Mechanistic divergence. Isovaline (Top) faces a kinetic barrier due to sterics but retains chirality. Abu (Bottom) couples easily but risks racemization via the oxazolone pathway if activation is slow or base is excessive.
Part 3: Experimental Protocols
Do not interchange these protocols. Using the "Hard Coupling" method on 2-aminobutanamide will cause racemization. Using the "Standard" method on 2-Amino-2-methylbutanamide will result in incomplete conversion.
Protocol A: The "Hard Coupling" (For 2-Amino-2-methylbutanamide)
Objective: Overcome steric hindrance to drive reaction to completion.
Activation: Dissolve Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
Base Addition: Add HOAt (1.2 eq) and DIEA (2.5 eq). Note: HOAt is critical for hindered couplings to reduce partial racemization of the incoming acid (not the amine).
Accelerated: Microwave irradiation at 60°C for 20 minutes (max 75°C to prevent degradation).
Monitoring: HPLC required. Ninhydrin test is often unreliable for hindered amines; use Chloranil test.
Protocol B: The "Racemization-Free" Coupling (For 2-aminobutanamide)
Objective: Maintain enantiomeric purity of the sensitive
-proton.
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Avoid HATU/DIEA if possible, as the basic environment promotes oxazolone formation.
Pre-activation: Mix Amino Acid (1.1 eq), DIC (1.1 eq), and Oxyma (1.1 eq) in DMF for 2-3 minutes.
Coupling: Add 2-aminobutanamide HCl (1.0 eq).
Base:Do NOT add tertiary amines (DIEA/TEA) unless absolutely necessary for solubility. If needed, keep TMP (2,4,6-trimethylpyridine) < 1.0 eq.
Conditions: Stir 1–2 hours at Room Temperature.
Monitoring: Standard LC-MS.
Part 4: Functional Applications & Metabolic Stability[1]
The choice between these molecules often dictates the pharmacokinetic profile of the final drug candidate.
Proteolytic Resistance
Peptides containing 2-Amino-2-methylbutanamide exhibit "Enigmatic Stability." The quaternary center prevents the formation of the tetrahedral intermediate required for protease cleavage.
2-Amino-2-methylbutanamide:
in human plasma > 24 hours (typical).
2-aminobutanamide:
in human plasma ~ 30–120 minutes (highly sequence dependent).
Pathway Visualization: Metabolic Fate
Figure 2: Metabolic stability profile. The steric bulk of Isovaline prevents protease access, preserving drug activity.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using FMOC Chemistry. Journal of Organic Chemistry, 60(2), 405-410. (Foundational work on Aib/Isovaline coupling difficulties).
Pizzarello, S., et al. (2008).[1] The non-racemic amino acids of the Murchison meteorite: From discovery to geological context. Geochimica et Cosmochimica Acta. (Establishes the extreme stability of Isovaline).
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
Noyer, B., et al. (2006). Synthesis of Levetiracetam. Patent WO2006095362. (Details the racemization risks of 2-aminobutanamide in industrial synthesis).
Comparing the biological activity of 2-Amino-2-methylbutanamide hydrochloride analogs
Executive Summary: The Alpha-Methyl Advantage 2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide HCl ) represents a critical structural motif in modern medicinal chemistry. It serves two distinct hig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Alpha-Methyl Advantage
2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide HCl ) represents a critical structural motif in modern medicinal chemistry. It serves two distinct high-value functions:
CNS Therapeutics: As a lipophilic, non-proteinogenic amino acid amide, it acts as a bioisostere to established anticonvulsants (e.g., Levetiracetam), leveraging the
-disubstitution to block metabolic degradation while maintaining blood-brain barrier (BBB) permeability.
Peptidomimetics: In peptide synthesis, it functions as a "chiral constraint." Unlike the achiral standard
-aminoisobutyric acid (AIB), 2-Amino-2-methylbutanamide introduces steric bulk to enforce helical conformation without losing stereochemical information.
This guide objectively compares 2-Amino-2-methylbutanamide HCl against its primary analogs: Norvaline amide (linear control), Valine amide (natural isomer), and AIB (achiral stabilizer).
Comparative Analysis: Small Molecule CNS Activity
The primary challenge in amino acid-based CNS drugs is preventing rapid decarboxylation and ensuring BBB transport. The
-methyl group in 2-Amino-2-methylbutanamide provides a "metabolic shield."
The conversion of Isovaline (acid) to its amide form (2-Amino-2-methylbutanamide) is the critical step for CNS activity. While Isovaline acid shows anticonvulsant effects in slice models, it fails in vivo due to poor BBB penetration. The amide functionality removes the negative charge of the carboxylate, significantly increasing lipophilicity (LogP shift from -2.5 to ~0.6), mimicking the successful strategy seen in Levetiracetam and Lacosamide .
In peptide therapeutics, the goal is to prevent proteolytic cleavage (increasing
) and lock the peptide into its bioactive conformation (reducing entropic penalty).
Comparison Table 2: Helicity and Stability Induction
Metric
Isovaline Amide Residue (Iva)
AIB Residue (Standard)
Valine Residue (Control)
Helical Propensity
High (Strong /-helix inducer)
Very High (Gold standard)
Low/Moderate (-sheet propensity)
Chirality
Chiral (Can force Right vs. Left Helix)
Achiral (Racemic helix formation)
Chiral (L-isomer)
Proteolytic Resistance
Excellent (Steric shield)
Excellent (Steric shield)
Poor (Natural substrate)
Solubility
Good (Hydrophobic but solvated)
Good
Moderate (Aggregation prone)
Mechanistic Diagram: The Steric Lock
The following Graphviz diagram illustrates how the
-methyl group forces the peptide backbone into a stable helical turn, preventing enzyme access.
Caption: The
-methyl substitution in Isovaline introduces a steric clash that restricts backbone rotation (Phi/Psi angles), forcing a helical structure that physically shields the amide bond from proteolytic enzymes.[1]
Experimental Protocols
To validate the performance of 2-Amino-2-methylbutanamide analogs, the following self-validating protocols are recommended.
) of a peptide containing the analog vs. a standard control.
Preparation:
Synthesize two model tripeptides: Ac-Phe-X-Phe-NH2 where X = Valine (Control) and X = Isovaline (Test).
Dissolve peptides to 1 mM in PBS (pH 7.4).
Enzyme Incubation:
Add Proteinase K (Sigma P2308) to a final concentration of 0.2 units/mL.
Incubate at 37°C with gentle shaking.
Sampling:
Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.
Quench immediately with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Analysis:
Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN).
Validation Check: The t=0 peak area must be >95% of the total integration.
Calculation: Plot
vs. time. The slope gives .
Expected Result: Valine analog
min; Isovaline analog min.
Protocol B: PAMPA-BBB (Blood-Brain Barrier) Assay
Objective: Assess the passive transport potential of the amide analog.
System Setup: Use a parallel artificial membrane permeability assay (PAMPA) kit coated with porcine brain lipid extract.
Donor Well: Load 300 µL of 2-Amino-2-methylbutanamide HCl (100 µM) in PBS (pH 7.4).
Acceptor Well: Load 200 µL of PBS (pH 7.4).
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
Quantification:
Measure UV absorbance (210–230 nm) of Donor and Acceptor wells.
Validation Check: Use Verapamil (High Permeability Control) and Theophylline (Low Permeability Control). Verapamil
must be cm/s.
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation.
Expected Result: 2-Amino-2-methylbutanamide should show
cm/s (High CNS penetration potential).
References
Tokuma, Y., et al. (2011). "Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models."[2][3][4] Epilepsia.[2][3][5][6]
Kessler, H., et al. (2017). "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini Reviews in Medicinal Chemistry.
Glavin, D. P., et al. (2012). "Isovaline enantiomeric excesses in meteorites and the origins of homochirality." Meteoritics & Planetary Science.
Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[6][7] Proceedings of the National Academy of Sciences.
Toniolo, C., et al. (2001). "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-aminoisobutyric acid (Aib)." Biopolymers.
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-methylbutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-Amino-2-methylbutanamide hydrochloride, a key chiral intermediate. As a Senior Application Scientist, my objective is to present a narrative that is both technically robust and grounded in practical, field-proven insights. We will explore the nuances of method validation, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques. This guide will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Imperative of Method Validation in Pharmaceutical Analysis
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For a compound like 2-Amino-2-methylbutanamide hydrochloride, which is a chiral primary amine, a validated analytical method is crucial for ensuring its identity, purity, and concentration in drug substances and products. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adhere to throughout this guide.
The validation process ensures that the analytical method is specific, accurate, precise, and robust, providing reliable data for critical decision-making in drug development.
Strategic Overview of Analytical Method Validation
The validation of an analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: A generalized workflow for the validation of an analytical method.
Comparative Analysis of Analytical Techniques: HPLC vs. GC
The choice between HPLC and Gas
Comparative
Spectroscopic data comparison for 2-Amino-2-methylbutanamide hydrochloride isomers
This guide provides an in-depth spectroscopic comparison of 2-Amino-2-methylbutanamide hydrochloride isomers. It focuses on differentiating the stereoisomers (enantiomers) and distinguishing them from structural isomers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of 2-Amino-2-methylbutanamide hydrochloride isomers. It focuses on differentiating the stereoisomers (enantiomers) and distinguishing them from structural isomers (e.g., Valine amide) using NMR, IR, and Polarimetry.
Executive Summary
2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide HCl ) is a non-proteinogenic
-disubstituted amino acid derivative. Unlike standard amino acids, it possesses a quaternary -carbon, rendering it resistant to racemization and enzymatic degradation.
This guide compares the spectroscopic signatures of:
(R)-Enantiomer: Often designated as D-Isovaline amide (based on historical nomenclature).
(S)-Enantiomer: Often designated as L-Isovaline amide (biologically relevant in specific peptide antibiotics).
Structural Alternative:Valine amide (2-Amino-3-methylbutanamide), a common regioisomer often confused with isovaline derivatives.
Key Insight: While (R) and (S) enantiomers exhibit identical NMR and MS spectra in achiral environments, they are distinct from the structural isomer Valine amide. Differentiation of enantiomers requires Polarimetry or Chiral HPLC .
Chemical Profile & Structure
Feature
2-Amino-2-methylbutanamide HCl
Valine Amide HCl (Alternative)
Structure
-Methyl, -Ethyl substitution
-Isopropyl substitution
Formula
MW
152.62 g/mol
152.62 g/mol
Chiral Center
Quaternary (No -Proton)
Tertiary (Has -Proton)
CAS (Racemic)
59209-90-4 (Free base ref)
76408-37-0
Structural Visualization
The following diagram illustrates the stereochemical relationship and the differentiation logic.
Figure 1: Decision tree for spectroscopic identification of Isovaline amide isomers versus structural alternatives.
Spectroscopic Comparison Data
A. Nuclear Magnetic Resonance (
H NMR)
The most definitive method to distinguish 2-Amino-2-methylbutanamide from its structural isomers is
H NMR. Note that enantiomers (R/S) have identical NMR spectra in achiral solvents (e.g., , ).
Solvent:
(Chemical shifts in ppm relative to TSP/TMS)
Signal Assignment
2-Amino-2-methylbutanamide HCl (Isovaline Amide)
Valine Amide HCl (Structural Isomer)
-Position
Quaternary (No H)
Methine (CH) , ~3.6-3.8 ppm (d)
Methyl Group 1
Singlet , ~1.4-1.5 ppm (attached to -C)
Doublet , ~0.9-1.0 ppm (part of Isopropyl)
Methyl Group 2
Triplet , ~0.8-0.9 ppm (part of Ethyl)
Doublet , ~0.9-1.0 ppm (part of Isopropyl)
Methylene ()
Quartet/Multiplet , ~1.7-1.9 ppm
Absent
Amide
Broad Singlet (Exchanges in )
Broad Singlet (Exchanges in )
Expert Note: The presence of a sharp singlet methyl group at ~1.4 ppm is the diagnostic fingerprint for the 2-amino-2-methyl motif. If you see a doublet integration of 6H at ~1.0 ppm, you have Valine amide, not Isovaline amide.
B. Infrared Spectroscopy (FT-IR)
IR is less specific for isomer differentiation but confirms functional groups.
Amide I Band: 1650–1690
(C=O stretch).
Amine Salt: Broad band 2800–3200
( stretch).
Fingerprint Region: The R and S enantiomers will have identical IR spectra. However, the solid-state IR (KBr pellet) may show differences if the enantiomers crystallize in different polymorphs compared to the racemate.
C. Polarimetry (Optical Rotation)
This is the primary method for distinguishing the (R) and (S) isomers.
Specific Rotation
:
(S)-Isovaline (Acid): Positive (
) rotation in water.
(R)-Isovaline (Acid): Negative (
) rotation (approx -10° to -12° in ).
Amide Derivative: The sign usually follows the acid precursor but must be experimentally verified.
Racemic Mixture:
rotation.
Experimental Protocols for Differentiation
Protocol A: Determination of Enantiomeric Purity via Polarimetry
Objective: To determine if the sample is (R), (S), or Racemic.
Preparation:
Dry the hydrochloride salt in a vacuum desiccator over
for 4 hours to remove moisture (hygroscopic nature affects weight).
Accurately weigh 100 mg of the sample.
Dissolution:
Dissolve in 10.0 mL of HPLC-grade water (Concentration
g/100mL).
Ensure complete dissolution; filter if turbid.
Measurement:
Zero the polarimeter with a pure water blank at 20°C using the Sodium D-line (589 nm).
Fill the 1 dm (100 mm) cell with the sample solution.
Record the observed rotation
.
Calculation:
Where
is path length in dm (usually 1) and is concentration in g/mL (0.01).
Protocol B: Chiral HPLC Separation
Objective: Quantify Enantiomeric Excess (ee%).
Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids).
Expected Result: Two distinct peaks. The area ratio determines the % of R vs S.
References
PubChem. Isovaline (2-Amino-2-methylbutanoic acid) Compound Summary. National Library of Medicine. Available at: [Link]
De Zotti, M., et al. (2012).[1] Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment.[1] Biopolymers, 98(1), 36-49.[1] Available at: [Link]
Pizzarello, S., et al. (2011). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PNAS, 108(11). Available at: [Link]
Comparative Guide: 2-Amino-2-methylbutanamide (Isovaline Amide) in Peptide Engineering and Medicinal Chemistry
Topic: In vitro activity of 2-Amino-2-methylbutanamide hydrochloride compared to similar compounds Content Type: Publish Comparison Guide Executive Summary 2-Amino-2-methylbutanamide hydrochloride (also known as Isovalin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro activity of 2-Amino-2-methylbutanamide hydrochloride compared to similar compounds
Content Type: Publish Comparison Guide
Executive Summary
2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide ) is the amide derivative of the non-proteinogenic,
-disubstituted amino acid Isovaline (Iva). Unlike its famous achiral homolog -aminoisobutyric acid (Aib), Isovaline amide possesses a chiral center, offering unique stereochemical control over peptide folding.
This guide analyzes the in vitro activity of Isovaline amide, focusing on its role as a conformational constraint and proteolytic stabilizer in peptidomimetics. We compare it directly against Aib (the industry standard for helix induction) and L-Isoleucine amide (the natural proteinogenic analog).
Key Differentiator: While Aib induces
-helices indiscriminately due to its achirality, Isovaline amide dictates helical screw sense (handedness) while maintaining the high proteolytic resistance characteristic of -methylated amino acids.
Chemical & Structural Profile[1][2][3][4][5][6]
The structural distinctiveness of 2-Amino-2-methylbutanamide lies in the "Tetrasubstituted
-Carbon Effect." This steric bulk restricts rotation around the and torsion angles, locking peptides into specific secondary structures.[1]
Comparative Properties Table
Feature
2-Amino-2-methylbutanamide (Isovaline Amide)
2-Amino-2-methylpropanamide (Aib Amide)
L-Isoleucine Amide
Structure
-Methyl, -Ethyl
-Dimethyl
-H, -sec-Butyl
Chirality
Chiral (L or D)
Achiral
Chiral (L)
Conformational Bias
Strong Helix Inducer ( / )
Strong Helix Inducer ( / )
-sheet / Random Coil
Helical Screw Sense
Bias: L-Iva Right-handed ()D-Iva Left-handed ()
None: Adapts to environment
Right-handed ()
Hydrophobicity
High (Ethyl side chain)
Moderate (Methyl side chain)
High
Proteolytic Stability
High (Steric shield)
High (Steric shield)
Low (Natural substrate)
Primary Application
Stereoselective Helix Control, Peptaibols
General Helix Induction
Natural Protein Synthesis
In Vitro Activity: Conformational Control & Stability
Helical Induction Potency
In synthetic peptides, the "activity" of this compound is measured by its ability to nucleate and propagate helical structures.
Mechanism: The gem-dialkyl effect restricts the conformational space (
), energetically favoring helical folding over extended -sheets.
Comparison Data: In comparative circular dichroism (CD) studies of model peptides (e.g., Boc-(X)n-OMe):
Aib Homopolymers: Form stable
-helices but can flip between left- and right-handed forms depending on solvent or terminal chiral residues.
Isovaline Homopolymers: The L-Isovaline amide forces a Right-Handed Helix exclusively. This makes it superior for designing rigid scaffolds where screw sense is critical for receptor binding.
Proteolytic Resistance (Metabolic Stability)
The
-methyl group acts as a "steric shield," preventing proteases (like chymotrypsin or aminopeptidases) from accessing the peptide bond.
Experimental Insight: Peptides containing Isovaline amide at the P1 or P1' position show near-total resistance to enzymatic hydrolysis compared to Isoleucine analogs.
Relevance: This mimics the durability found in Peptaibols (e.g., Alamethicin), fungal antibiotics that survive harsh environmental conditions due to their high Aib/Isovaline content.
Decision Logic for Application Scientists
Use the following logic flow to determine when to substitute Isovaline Amide into your lead compound.
This protocol validates the "steric shield" activity of 2-Amino-2-methylbutanamide hydrochloride when incorporated into a peptide sequence.
Materials
Test Compound: Model tripeptide Ac-Phe-Iva-NH2 (synthesized using Isovaline amide).
Control Compound: Ac-Phe-Ile-NH2 (Natural analog).
Enzyme:
-Chymotrypsin (Sigma-Aldrich), prepared in Tris-HCl buffer (pH 7.8).
Analysis: RP-HPLC (C18 column, UV detection at 220 nm).
Methodology
Substrate Preparation: Dissolve both peptides to a final concentration of 1 mM in Tris-HCl buffer containing 10% acetonitrile (to aid solubility of the hydrophobic Iva peptide).
Enzyme Initiation: Add
-Chymotrypsin (enzyme:substrate ratio 1:100 w/w) to the reaction mixture at 37°C.
Sampling: Aliquot 50
L samples at minutes.
Quenching: Immediately quench aliquots with 50
L of 1% Trifluoroacetic acid (TFA).
Quantification: Inject onto HPLC. Monitor the disappearance of the parent peak and appearance of cleavage products (Ac-Phe-OH).
Expected Results
Control (Ile): Rapid degradation (
min) due to cleavage at the C-terminal side of Phe (accelerated by the flexible Ile neighbor).
Test (Iva): Negligible degradation over 4 hours (
remaining). The bulky ethyl/methyl group of Isovaline prevents the enzyme from engaging the scissile bond effectively.
Biological Context: Peptaibols & Meteorites
To understand the in vitro utility, one must look at where nature uses this molecule:
Peptaibols: Fungal peptides like Trichorzianines contain Isovaline.[2] These peptides form voltage-gated ion channels in membranes. The Isovaline residues are crucial for the amphipathic helical structure that facilitates membrane insertion.
Extraterrestrial Stability: Isovaline is abundant in the Murchison meteorite. Its presence (and enantiomeric excess) suggests extreme stability against racemization and degradation over billions of years, a property leveraged in stabilizing peptide drugs.
Structural Analogs of 2-Amino-2-methylbutanamide (Isovaline Amide): A Comparative Technical Guide
Topic: Structural Analogs of 2-Amino-2-methylbutanamide Hydrochloride and Their Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Analogs of 2-Amino-2-methylbutanamide Hydrochloride and Their Properties
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
2-Amino-2-methylbutanamide hydrochloride (also known as Isovaline amide HCl ) represents a critical class of
-disubstituted amino acid derivatives. Unlike standard proteinogenic amino acid amides, the substitution of the -proton with a methyl group confers two distinct physicochemical advantages:
Conformational Constraint: The "Thorpe-Ingold" effect restricts rotation around the
() and () torsion angles, strongly promoting helical secondary structures (-helix or -helix) in peptides.
Metabolic Stability: The quaternary carbon center creates a steric shield that blocks the approach of proteolytic enzymes, rendering the amide bond nearly impervious to standard hydrolysis.
This guide compares 2-Amino-2-methylbutanamide with its three most relevant structural analogs: Aib amide (the achiral standard), Abu amide (the unmethylated parent), and Ac3c amide (the cyclic constraint).
Comparative Analysis of Structural Analogs
The following table contrasts the physicochemical and functional properties of 2-Amino-2-methylbutanamide against its primary analogs.
Table 1: Physicochemical & Functional Profile[7]
Feature
2-Amino-2-methylbutanamide
Aib Amide
2-Aminobutanamide
Ac3c Amide
Common Name
Isovaline Amide (Iva-NH)
Aib Amide (Aib-NH)
Abu Amide (Abu-NH)
Ac3c Amide
Structure
-Methyl, -Ethyl
-Dimethyl
-Ethyl, -H
-Cyclopropyl
Chirality
Chiral (R/S)
Achiral
Chiral (R/S)
Achiral
Helical Propensity
High ( / -helix)
Very High (Strict -helix)
Low (Flexible)
Moderate (Turn inducer)
Screw Sense Control
Yes (Dictates helix hand)
No (Follows neighbors)
Weak
No
Proteolytic Stability
Excellent (Steric shield)
Excellent
Poor (Labile)
Good
Lipophilicity
High (C5 chain)
Moderate (C4 chain)
Moderate (C4 chain)
Moderate (Rigid)
Primary Application
Peptidomimetics, Analgesia
Helix Induction, Spacers
Levetiracetam Precursor
-Turn Mimetics
Deep Dive: The "Alpha-Methyl" Effect
The critical differentiator is the quaternary
-carbon .
Vs. Aib Amide: Aib is the "gold standard" for helix induction but is achiral. Isovaline amide offers similar stability but introduces chirality . This allows researchers to force a peptide into a Left-Handed or Right-Handed helix based on the enantiomer chosen (L-Isovaline promotes Right-Handed helices; D-Isovaline promotes Left-Handed).
Vs. Abu Amide: The removal of the
-methyl group (yielding 2-aminobutanamide) restores the -proton. This collapses metabolic stability; peptidases can easily access the amide bond. Furthermore, the flexibility increases, resulting in a loss of defined secondary structure in solution.
Experimental Protocols
Protocol A: Synthesis via Modified Strecker Reaction
Since 2-Amino-2-methylbutanamide is sterically hindered, standard coupling reagents often fail. The most robust route is the Strecker Synthesis followed by partial hydrolysis.
A Head-to-Head Comparison of Catalytic Routes for the Synthesis of 2-Amino-2-methylbutanamide Hydrochloride
In the landscape of pharmaceutical development, the efficient and selective synthesis of chiral intermediates is a cornerstone of innovation. 2-Amino-2-methylbutanamide hydrochloride, a key building block, presents a com...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the efficient and selective synthesis of chiral intermediates is a cornerstone of innovation. 2-Amino-2-methylbutanamide hydrochloride, a key building block, presents a compelling case study in the strategic selection of catalytic systems. This guide provides an in-depth, head-to-head comparison of the primary catalytic methodologies for its synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.
Introduction: The Significance of 2-Amino-2-methylbutanamide Hydrochloride
2-Amino-2-methylbutanamide hydrochloride and its structural analogs, such as (S)-2-aminobutanamide, are critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably antiepileptic drugs like Levetiracetam.[1][2][3] The efficacy and safety of the final drug product are intrinsically linked to the stereochemical purity of these precursors. Consequently, the choice of catalytic strategy for their synthesis is a pivotal decision, impacting not only yield and purity but also process scalability, cost-effectiveness, and environmental footprint.
This guide will dissect and compare three major catalytic approaches:
Biocatalysis: Leveraging the exquisite selectivity of enzymes.
Acid Catalysis: Employing traditional and modified chemical methods.
Transition Metal and Phase Transfer Catalysis: Utilizing advanced catalytic systems for enhanced efficiency.
We will explore the underlying principles of each method, present comparative performance data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
Biocatalytic Approaches: The Power of Enzymatic Precision
Enzymatic catalysis has emerged as a powerful tool in asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions. For the synthesis of 2-amino-2-methylbutanamide and its analogs, two classes of enzymes are particularly relevant: Nitrile Hydratases and D-Aminopeptidases .
Nitrile Hydratase (NHase): Direct Hydration of Aminonitriles
Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with remarkable specificity.[4] This approach is highly atom-economical, proceeding in aqueous media under ambient conditions.[5]
Mechanism of Action: The catalytic cycle of NHase involves the binding of the nitrile substrate to the enzyme's active site, which contains a non-heme iron or cobalt center. The metal center activates the nitrile group, making it susceptible to nucleophilic attack by a coordinated water molecule or a cysteine-sulfenic acid residue, leading to the formation of the amide product.[6][7][8]
Caption: General workflow for the biocatalytic hydration of an aminonitrile using a whole-cell nitrile hydratase system.
D-Aminopeptidase: Kinetic Resolution of Racemic Amides
This strategy involves the synthesis of a racemic mixture of 2-amino-2-methylbutanamide, followed by a kinetic resolution catalyzed by a D-aminopeptidase. This enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.[1][2][3][9]
Causality Behind Experimental Choices: The use of whole-cell biocatalysts is often preferred in industrial settings as it obviates the need for costly and time-consuming enzyme purification, while also providing a more stable catalytic system.[9] The choice of pH and temperature is critical to ensure optimal enzyme activity and stability.
Acid-Catalyzed Methods: The Ritter Reaction and its Modifications
The Ritter reaction is a classical method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as an alcohol or an alkene, in the presence of a strong acid.[5][10]
The Classical Ritter Reaction
In the context of 2-amino-2-methylbutanamide synthesis, a potential pathway involves the reaction of 2-methyl-1-butene (or a related tertiary alcohol) with a cyanide source in the presence of a strong acid like sulfuric acid.
Mechanism of the Ritter Reaction: The reaction proceeds through the formation of a stable tertiary carbocation from the alkene or alcohol. This carbocation is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired amide.[5][11]
Catalytic Cycle: The Ritter Reaction
Caption: Simplified mechanism of the acid-catalyzed Ritter reaction.
Modified Ritter Reactions
A significant drawback of the classical Ritter reaction is the use of stoichiometric amounts of strong, corrosive acids, which can lead to environmental and handling issues.[10] Modern modifications focus on the use of solid acid catalysts or Lewis acids to improve the sustainability of the process.[12]
Transition Metal and Phase Transfer Catalysis
Transition Metal-Catalyzed Nitrile Hydration
While less common than enzymatic methods for this specific transformation, transition metal complexes, such as those based on ruthenium or rhodium, can catalyze the hydration of nitriles to amides. These methods can sometimes offer broader substrate scope and tolerance to different functional groups.
Phase Transfer Catalysis (PTC) in Amide Synthesis
Phase transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[13][14] In the context of 2-amino-2-methylbutanamide synthesis, PTC can be employed in the alkylation of a protected glycine or alanine Schiff base, followed by hydrolysis and amidation. Chiral phase transfer catalysts can be used to induce asymmetry in these reactions.[15]
Principle of Phase Transfer Catalysis: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant (e.g., an enolate anion) from an aqueous phase to an organic phase where the reaction with the substrate occurs.[13]
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for the different catalytic systems discussed. It is important to note that direct comparative data for the synthesis of 2-Amino-2-methylbutanamide hydrochloride is limited, and much of the available data pertains to the closely related (S)-2-aminobutanamide.
Catalyst System
Starting Material(s)
Key Advantages
Key Disadvantages
Typical Yield
Ref.
Nitrile Hydratase
2-Amino-2-methylbutyronitrile
High enantioselectivity, mild conditions, aqueous media, atom economical.
Limited substrate scope, potential for enzyme inhibition.
Protocol: Enzymatic Kinetic Resolution using D-Aminopeptidase
This protocol is adapted from studies on the synthesis of (S)-2-aminobutanamide and serves as a representative example.
Biocatalyst Preparation: Cultivate E. coli cells recombinantly expressing a D-aminopeptidase from Brucella sp. in a suitable growth medium. Harvest the cells by centrifugation and wash with a phosphate buffer (pH 8.0).
Reaction Setup: In a temperature-controlled reactor, prepare a solution of racemic 2-Amino-2-methylbutanamide hydrochloride in a phosphate buffer (pH 8.0).
Enzymatic Resolution: Add the whole-cell biocatalyst to the substrate solution. Maintain the reaction at the optimal temperature for the enzyme (e.g., 45°C) with gentle agitation.[3]
Monitoring: Monitor the progress of the reaction by HPLC, measuring the consumption of the (R)-enantiomer and the formation of the corresponding carboxylic acid.
Work-up: Once the conversion reaches approximately 50%, stop the reaction by removing the biocatalyst via centrifugation or filtration.
Isolation: Acidify the supernatant and extract the unreacted (S)-2-Amino-2-methylbutanamide. The product can then be isolated as its hydrochloride salt by crystallization.
Protocol: Modified Ritter Reaction using a Solid Acid Catalyst
This protocol is a general representation of a modified Ritter reaction.
Catalyst Preparation: Prepare or procure a suitable solid acid catalyst, such as silica-bonded N-propyl sulphamic acid (SBNPSA).[12]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge the tertiary alcohol (e.g., 2-methyl-2-butanol), the nitrile (e.g., acetonitrile), and the solid acid catalyst.
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. The reaction can often be performed under solvent-free conditions.[12]
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the reaction mixture and filter to recover the solid catalyst. The catalyst can often be washed, dried, and reused.
Isolation: The crude product in the filtrate can be purified by distillation or crystallization to afford the desired N-tert-alkyl amide.
Conclusion and Future Outlook
The synthesis of 2-Amino-2-methylbutanamide hydrochloride offers a clear illustration of the diverse catalytic tools available to the modern synthetic chemist.
Biocatalysis , particularly through enzymatic kinetic resolution, stands out for its exceptional enantioselectivity and environmentally benign reaction conditions, making it a highly attractive option for the synthesis of optically pure intermediates.
Acid-catalyzed methods , especially modified Ritter reactions using solid acids, offer a scalable and cost-effective alternative, although they may lack the exquisite selectivity of their enzymatic counterparts.
Phase transfer catalysis provides a niche but powerful approach for the asymmetric synthesis of α-amino acid derivatives, offering a high degree of modularity.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the project, including scale, cost constraints, and the desired level of stereochemical purity. As the demand for more sustainable and efficient chemical processes grows, it is likely that hybrid approaches, combining the best features of biocatalysis and chemocatalysis, will play an increasingly important role in the synthesis of valuable chiral building blocks like 2-Amino-2-methylbutanamide hydrochloride.
References
Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry, 25(6), 3335-3338.
Blomberg, L., & Himo, F. (2008). Theoretical Investigation of the Second-Shell Mechanism of Nitrile Hydratase. European Journal of Inorganic Chemistry, 2008(9), 1406-1412.
The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry, 22(24), 8635-8642.
Mechanism of nitrilase, nitrile hydratase, and amidase.
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences, 124(5), 1025-1032.
Jackson, H. L., et al. (2007). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Dalton Transactions, (33), 3646-3657.
Nitrile hydratase.
Ritter Reaction. Organic Chemistry Portal.
A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry.
Gong, J.-S., et al. (2017). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Microbiology, 8, 1749.
2-Aminobutanamide Hydrochloride. Benchchem.
Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity.
Zheng, Y.-G., et al. (2018). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. Journal of Biotechnology, 266, 20-26.
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research.
Mąkosza, M. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica - Drug Research, 65(6), 647-654.
Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity.
Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. PubMed.
Mechanochemical Amidation of Esters with Calcium Nitride. The Journal of Organic Chemistry.
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E.
CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
Single-Atom Catalysis in Organic Synthesis. .
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
Recent Advances in the Synthesis of Amino Acid Derivatives through Multicomponent Reactions.
Chemical synthesis method for of 2-amino-butanamide hydrochloride.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-methylbutanamide Hydrochloride
As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper management of chemical waste is not a peripheral...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-2-methylbutanamide hydrochloride, grounded in regulatory standards and best practices. Our objective is to move beyond simple instruction to foster a comprehensive understanding of the causality behind these essential procedures.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. 2-Amino-2-methylbutanamide hydrochloride, while a valuable research chemical, possesses properties that mandate its classification as hazardous waste.
Conflicting Data and the Precautionary Principle
A review of available Safety Data Sheets (SDS) reveals a critical teaching point in laboratory safety: data can be inconsistent. While one supplier SDS classifies the compound as "Not a hazardous substance or mixture," other authoritative sources, including PubChem and multiple chemical suppliers, identify distinct hazards.[1][2][3] In research settings, where novel compounds or derivatives may have uncharacterized toxicological profiles, the precautionary principle must be applied. We must default to the most stringent hazard classification to ensure maximum protection for personnel and the environment.
Based on a synthesis of available data, 2-Amino-2-methylbutanamide hydrochloride should be handled as a substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1][2][3] Consequently, disposal via standard drains or in regular trash is strictly prohibited.[4]
GHS Hazard Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.
These classifications are the primary drivers for the disposal protocols that follow. They dictate the necessary personal protective equipment (PPE), segregation requirements, and the ultimate designation of the material as regulated hazardous waste.
Regulatory Framework: Adherence to Federal and Institutional Standards
The disposal of laboratory chemicals is not discretionary; it is governed by a strict regulatory framework designed to protect human health and the environment.[4]
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) is the cornerstone of hazardous waste regulation in the United States.[4] Laboratories in academic and research institutions are typically classified as hazardous waste generators and must comply with specific standards for waste accumulation, storage, and disposal.[5]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous materials, employee training, and the availability of emergency equipment and plans.[6][7][8] Adherence to OSHA's Hazard Communication Standard (HCS) is critical for ensuring that all personnel are aware of the risks associated with the chemicals in their workspace.[8]
Institutional Policies: Your institution's Environmental Health & Safety (EH&S) department translates federal regulations into specific, actionable policies for your laboratory. They are your primary resource for waste pickup, container supplies, and procedural questions.[9][10]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely managing 2-Amino-2-methylbutanamide hydrochloride waste from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in the hazard assessment.
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[3]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or chloroprene). Always check the integrity of gloves before each use.
Body Protection: A standard flame-resistant lab coat should be worn to protect against incidental skin contact.[3]
Step 2: Select and Label the Waste Container
The integrity and clear identification of the waste container are paramount to prevent accidental mixing and ensure safe handling.
Container Selection: Use a container made of a material compatible with the chemical waste. For solid 2-Amino-2-methylbutanamide hydrochloride, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[9][11] The container must be in good condition, free from cracks or damage.[9]
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[12] Affix a "HAZARDOUS WASTE" tag provided by your institution's EH&S department.[10][12] The label must clearly state:
The full chemical name: "2-Amino-2-methylbutanamide hydrochloride" (no formulas or abbreviations).[9]
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Segregate Incompatible Wastes
The causality here is simple: improper mixing of chemicals can lead to violent reactions, heat generation, or the release of toxic gases.
General Principle: Store waste containers segregated by hazard class.[9]
Specific to Amides: Amides are incompatible with acids and oxidizing agents. Mixing them can generate significant heat.[13][14] Therefore, the waste container for 2-Amino-2-methylbutanamide hydrochloride must be stored separately from any acidic or oxidizing waste streams.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
The EPA allows for the collection of hazardous waste in designated SAAs within the laboratory before it is moved to a central storage area.[5][9]
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[9][10]
Container Management: The waste container must be kept tightly sealed at all times, except when waste is being added.[9][12] Do not leave a funnel in the container.[9]
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be removed by EH&S within three days.[10]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste; the final disposal is handled by trained professionals.
Request Pickup: Once the waste container is approximately 90% full, or if the research project is complete, submit a chemical waste pickup request to your institution's EH&S office.[9]
Professional Handling: EH&S or a licensed hazardous waste contractor will transport the waste for final disposal, which for a solid organic compound like this, is typically high-temperature incineration at a licensed facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-methylbutanamide hydrochloride.
Caption: Decision workflow for handling and disposing of 2-Amino-2-methylbutanamide hydrochloride waste.
Emergency Spill Procedures
In the event of a spill, a quick and correct response is critical to prevent exposure and environmental contamination.
For Small Spills (Manageable by Lab Personnel):
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or earth.[15]
Sweep or scoop up the material and place it in your labeled hazardous waste container.[2][3]
Clean the affected area thoroughly.
For Large Spills (Unmanageable):
Evacuate the immediate area.
Notify your supervisor and contact your institution's emergency number or EH&S office immediately.
Prevent entry into the area until emergency responders arrive.
By adhering to these detailed procedures, you ensure that your vital research work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
Regulation of Laboratory Waste. American Chemical Society. [Link]
A Researcher's Guide to Personal Protective Equipment for Handling 2-Amino-2-methylbutanamide hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2-methylbutanamide hydrochloride (CAS No: 51739-62-9). As laboratory professionals, our primary responsibility is t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2-methylbutanamide hydrochloride (CAS No: 51739-62-9). As laboratory professionals, our primary responsibility is to ensure a safe working environment, not only for ourselves but for our colleagues as well. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the specific hazards of this compound.
Understanding the Risks: Hazard Profile of 2-Amino-2-methylbutanamide hydrochloride
2-Amino-2-methylbutanamide hydrochloride is classified with the following GHS hazard statements:
These classifications are the foundation of our personal protective equipment (PPE) strategy. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, our protective measures must create a reliable barrier against these routes.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory procedure being performed. The following sections detail the minimum PPE requirements and provide guidance for situations that may warrant enhanced protection.
Hand Protection: Your First Line of Defense
Why it's critical: Direct skin contact can lead to irritation.[1][3]
What to use: Nitrile gloves are the standard choice for handling most laboratory chemicals. They offer good chemical resistance and are a cost-effective option for single-use applications.
Field-proven insights: Always inspect your gloves for any signs of damage before use. For tasks involving prolonged handling or submersion, consider double-gloving to provide an extra layer of protection.
Eye and Face Protection: Shielding Against the Unseen
Why it's critical: This compound can cause serious eye irritation.[1][3]
What to use: At a minimum, safety glasses with side shields are mandatory. However, for procedures with a higher risk of splashing, such as when preparing solutions, chemical safety goggles are recommended. A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk.
Field-proven insights: Ensure your eye protection fits snugly and comfortably. If you wear prescription glasses, use prescription safety glasses or over-the-glass safety goggles.
Body Protection: The Unsung Hero of Lab Safety
Why it's critical: To prevent skin exposure from spills or splashes.[3]
What to use: A standard laboratory coat is sufficient for most benchtop work. Ensure it is fully buttoned to provide maximum coverage.
Field-proven insights: Choose a lab coat made from a material appropriate for the chemicals you are working with. For this compound, a standard cotton or polyester/cotton blend is acceptable.
Respiratory Protection: When Engineering Controls Aren't Enough
Why it's critical: Inhalation of dust can cause respiratory tract irritation.[1][2]
What to use: Engineering controls, such as a fume hood or a powder-handling enclosure, should always be the primary method for controlling airborne contaminants. If these are not available or insufficient, respiratory protection is necessary. A NIOSH-approved N95 or P1 dust mask is suitable for protection against nuisance levels of dust.[4]
Field-proven insights: Always perform a fit check when using a respirator to ensure a proper seal. Facial hair can interfere with the seal of a tight-fitting respirator.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory activity.